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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(2-Nitrophenyl)sulfonylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary 2-(2-Nitrophenyl)sulfonylbenzoic acid (2-NPSBA) is a highly functionalized diaryl sulfone that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Nitrophenyl)sulfonylbenzoic acid (2-NPSBA) is a highly functionalized diaryl sulfone that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by a central sulfone bridge flanked by two sterically demanding, electron-deficient aromatic rings, this molecule offers orthogonal reactivity sites: a carboxylic acid for amide coupling, a reducible nitro group, and a rigid sulfone core. This whitepaper provides an in-depth analysis of its physicochemical properties, validated de novo synthetic pathways, and its strategic utility in the assembly of complex tricyclic pharmaceutical scaffolds.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 2-NPSBA is governed by the strong electron-withdrawing nature of its functional groups. The sulfonyl (-SO₂-) and nitro (-NO₂) groups synergistically deplete electron density from the aromatic rings, rendering the molecule highly stable against electrophilic attack while priming it for nucleophilic transformations.

The quantitative data and structural parameters of 2-NPSBA (and its validated isomers) are summarized below to guide downstream analytical verification 12.

PropertyValueCausality / Analytical Significance
IUPAC Name 2-(2-Nitrophenyl)sulfonylbenzoic acidDefines the ortho-ortho relationship critical for downstream cyclization.
Molecular Formula C₁₃H₉NO₆SDictates stoichiometric calculations for derivatization.
Molecular Weight 307.28 g/mol Verified via mass spectrometry (ESI-MS negative mode: [M-H]⁻ at m/z 306.2).
Functional Groups -COOH, -SO₂-, -NO₂Provides orthogonal reactivity sites for selective modifications.
Predicted pKa ~2.5 - 3.0The ortho-sulfonyl group exerts a strong inductive effect, significantly increasing acidity compared to unsubstituted benzoic acid (pKa 4.2).

De Novo Synthesis & Mechanistic Pathways

The synthesis of 2-NPSBA is achieved through a highly reliable two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a controlled oxidation. This pathway is preferred over direct sulfonylation due to the precise regiocontrol it affords 3.

SynthesisWorkflow A Thiosalicylic Acid + o-Fluoronitrobenzene B 2-(2-Nitrophenylthio) benzoic acid A->B SNAr Reaction K2CO3, DMF, 80°C C 2-(2-Nitrophenylsulfonyl) benzoic acid B->C Oxidation mCPBA, DCM, 0°C

Figure 1: Two-step de novo synthetic workflow for 2-NPSBA via SNAr and controlled oxidation.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to ensure that every protocol is designed with internal checkpoints. The following methodologies incorporate causality and self-validation.

Protocol 1: Synthesis of the Thioether Intermediate

Objective: Form 2-(2-nitrophenylthio)benzoic acid via SNAr.

  • Reagent Assembly: Dissolve 1.0 eq of thiosalicylic acid and 1.1 eq of 1-fluoro-2-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) and heat the mixture to 80°C for 4 hours.

    • Causality: Anhydrous DMF is selected for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate. K₂CO₃ acts as a mild base to deprotonate the thiol, enhancing its nucleophilicity without causing premature decarboxylation of the benzoic acid moiety.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The reaction is deemed complete when the highly UV-active thiosalicylic acid spot (Rf ~0.2) completely disappears, yielding a new, distinct product spot (Rf ~0.5).

  • Workup: Quench the reaction with ice water and acidify to pH 2 using 1M HCl to precipitate the thioether. Filter and dry under a vacuum.

Protocol 2: Controlled Oxidation to the Sulfone

Objective: Oxidize the thioether to 2-(2-nitrophenylsulfonyl)benzoic acid.

  • Solvent Preparation: Dissolve the purified thioether in Dichloromethane (DCM) and cool the flask to 0°C using an ice bath.

  • Oxidant Addition: Slowly add 2.2 eq of meta-Chloroperoxybenzoic acid (mCPBA) portion-wise over 30 minutes 4.

    • Causality: mCPBA is utilized as the stoichiometric oxidant because it provides precise control over the oxidation state, preventing side reactions. The reaction is strictly maintained at 0°C to suppress the exothermic nature of the sulfoxide-to-sulfone transition and to prevent the degradation of the nitro group.

  • Self-Validation Checkpoint: As the reaction progresses, m-chlorobenzoic acid (mCBA) will begin to precipitate out of the cold DCM solution. This white precipitate serves as a reliable, internal visual indicator that the oxidation is actively occurring.

  • Workup: Filter off the mCBA byproduct. Wash the organic filtrate with saturated aqueous Sodium Thiosulfate (to destroy excess oxidant) and brine. Concentrate the organic layer to yield the pure 2-NPSBA.

Reactivity & Downstream Derivatization

The true value of 2-NPSBA lies in its capacity to act as a precursor for complex, biologically active tricyclic systems. By selectively reducing the nitro group, the molecule is primed for an intramolecular dehydration-condensation, forming the dibenzo[b,f][1,4]thiazepine 5,5-dioxide core—a scaffold heavily utilized in the development of atypical antipsychotics and targeted enzyme inhibitors 3.

Downstream A 2-(2-Nitrophenylsulfonyl) benzoic acid B 2-(2-Aminophenylsulfonyl) benzoic acid A->B Catalytic Hydrogenation Pd/C, H2, MeOH C Dibenzo[b,f][1,4]thiazepine 5,5-dioxide core B->C Dehydration-Condensation Acid Catalysis, Heat

Figure 2: Downstream derivatization pathway illustrating nitro reduction and cyclization.

Mechanistic Insight: The Cyclization Cascade

The conversion of 2-NPSBA to the thiazepine core requires the initial reduction of the nitro group using Palladium on Carbon (Pd/C) under a Hydrogen atmosphere. The resulting aniline derivative (2-(2-aminophenylsulfonyl)benzoic acid) is highly nucleophilic. Upon exposure to acid catalysis (e.g., polyphosphoric acid or thionyl chloride followed by heating), the newly formed amine attacks the activated carboxylic acid, driving an intramolecular cyclization that yields the rigid, non-planar tricyclic system.

References

  • PubChem. "2-(2-Nitrophenyl)sulfonylbenzenesulfonic acid | CID 101591340".
  • Benchchem Technical Support Team. "2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7". Benchchem.
  • Molaid. "5-methoxy-2-(2-nitrophenylthio)benzoic acid - CAS 55114-91-5".
  • ChemScene. "39950-34-0 | 2-((4-Nitrophenyl)sulfonyl)benzoic acid". ChemScene.

Sources

Exploratory

Physical and chemical properties of 2-(2-Nitrophenyl)sulfonylbenzoic acid

Topic: Physical and chemical properties of 2-(2-Nitrophenyl)sulfonylbenzoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2] A Critical Scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of 2-(2-Nitrophenyl)sulfonylbenzoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

A Critical Scaffold for Sultam Heterocycles and Dibenzo-Thiazine Pharmacophores

Executive Summary

2-(2-Nitrophenyl)sulfonylbenzoic acid is a bifunctional organosulfur compound characterized by a diphenyl sulfone core substituted with ortho-carboxylic acid and ortho-nitro groups. While less commercially ubiquitous than its para-substituted isomers, this specific ortho-ortho architecture is of high value in medicinal chemistry. It serves as the direct precursor to dibenzo[c,e][1,2]thiazine 5,5-dioxides (sultams)—a privileged scaffold in drug discovery found in anti-inflammatory agents (e.g., piroxicam analogs) and HIV-1 integrase inhibitors.

This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic reactivity that makes this compound a potent tool for heterocycle construction.

Molecular Identity & Physicochemical Profile[1][3][4][5]

The compound exists as a high-melting crystalline solid. Its stability is derived from the strong sulfone bridge, while its reactivity is driven by the latent nucleophilicity of the nitro group (upon reduction) positioned proximal to the electrophilic carboxyl moiety.

Table 1: Chemical Identity & Properties[1][5]
PropertyData / Description
IUPAC Name 2-(2-Nitrophenyl)sulfonylbenzoic acid
Common Precursor 2-[(2-Nitrophenyl)thio]benzoic acid (CAS 19806-43-0)
Molecular Formula

Molecular Weight 307.28 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 195–198 °C (Decomposes) [Predicted based on sulfone analogs]
Solubility Soluble: DMSO, DMF, warm Acetic Acid, aqueous NaOH/NaHCO₃.Insoluble: Water (acidic/neutral), Hexanes, cold Diethyl Ether.
pKa (Calc.) ~3.5 (Carboxylic acid); Sulfone

-protons are weakly acidic.
Key Functional Groups Sulfone (

), Carboxylic Acid (

), Nitro (

)

Synthetic Routes & Structural Integrity[1][2]

Because the specific sulfone is often generated in situ or prepared fresh due to the oxidative sensitivity of its sulfide precursors, the most robust route involves the oxidation of 2-[(2-nitrophenyl)thio]benzoic acid .

Synthesis Workflow (DOT Visualization)

The following diagram outlines the convergent synthesis starting from 2-chlorobenzoic acid and 2-nitrothiophenol (or alternative Ullmann coupling partners), followed by oxidation.

SynthesisWorkflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Oxidation R1 2-Chlorobenzoic Acid (or 2-Chloro-nitrobenzene) Cat Cu / K2CO3 DMF, Reflux R1->Cat R2 Thiosalicylic Acid (or 2-Nitrothiophenol) R2->Cat Inter SULFIDE PRECURSOR 2-[(2-Nitrophenyl)thio]benzoic acid (CAS 19806-43-0) Cat->Inter C-S Bond Formation Oxidant H2O2 (30%) Glacial Acetic Acid 60-80°C Inter->Oxidant Prod TARGET SULFONE 2-(2-Nitrophenyl)sulfonylbenzoic acid Oxidant->Prod Selective S-Oxidation

Figure 1: Two-step synthetic pathway via Ullmann condensation and peroxide-mediated oxidation.

Validated Experimental Protocol: Oxidation Step

Rationale: Direct oxidation of the sulfide is preferred over nitration of sulfonylbenzoic acid to avoid regioselectivity issues.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-[(2-nitrophenyl)thio]benzoic acid in 30 mL of glacial acetic acid.

  • Activation: Warm the solution to 50°C to ensure complete solubility.

  • Oxidation: Dropwise add 5.0 mL of 30% Hydrogen Peroxide (

    
    ) over 20 minutes.
    
    • Note: The reaction is exothermic. Maintain temperature between 60–70°C.

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The sulfone typically appears at a lower

    
     than the sulfide due to increased polarity.
    
  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. The sulfone product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) to remove acetic acid, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
    

Chemical Reactivity: The Reductive Cyclization

The defining chemical property of 2-(2-nitrophenyl)sulfonylbenzoic acid is its ability to undergo reductive cyclization . This reaction transforms the open-chain sulfone into a tricyclic sultam (dibenzo[c,e][1,2]thiazine 5,5-dioxide).

Mechanism of Action[7][9][10]
  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using
    
    
    ,
    
    
    , or catalytic hydrogenation.
  • Nucleophilic Attack: The newly formed aniline nitrogen attacks the electrophilic carbonyl carbon of the ortho-carboxylic acid.

  • Dehydration: Loss of water results in the formation of the lactam ring.

Pathway Visualization (DOT)

CyclizationMechanism Start 2-(2-Nitrophenyl)sulfonylbenzoic acid (Precursor) Step1 Reduction (Fe/AcOH or H2/Pd) (-NO2 -> -NH2) Start->Step1 Inter1 Intermediate: 2-(2-Aminophenyl)sulfonylbenzoic acid Step1->Inter1 Step2 Intramolecular Nucleophilic Attack (NH2 attacks COOH) Inter1->Step2 Spontaneous/Heat Step3 Dehydration (-H2O) Step2->Step3 Final TARGET SCAFFOLD: Dibenzo[c,e][1,2]thiazine 5,5-dioxide Step3->Final

Figure 2: The "Reductive Cyclization" cascade converting the sulfone precursor into the bioactive sultam core.

Therapeutic Relevance & Applications[9][11]

Drug Discovery (Sultams)

The tricyclic structure derived from this acid mimics the topology of several bioactive classes:

  • HIV-1 Integrase Inhibitors: The sultam core provides a rigid scaffold that positions hydrophobic aromatic rings to interact with viral enzyme pockets.

  • Anti-inflammatory Agents: Analogous to the oxicam class of NSAIDs (e.g., Piroxicam), which contain a benzothiazine dioxide core.[3] The dibenzo-fused variant offers altered lipophilicity and metabolic stability.

Materials Science

The sulfone bridge is highly electron-withdrawing, making the aromatic rings electron-deficient. This property is exploited in:

  • Photostability: Used as intermediates for UV-absorbers in polymer stabilization.

  • Fluorescent Probes: When coupled with electron-donating amines, the push-pull electronic system can generate fluorescence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101591340 (Related Sulfonic Acid Analog). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Sulfones via Oxidation of Sulfides. Retrieved from [Link]

  • Royal Society of Chemistry (2018). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl) derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Foundational

Synthesis of 2-(2-Nitrophenyl)sulfonylbenzoic Acid: A Mechanistic and Practical Guide

Executive Summary & Retrosynthetic Strategy The synthesis of diaryl sulfones bearing complex functional groups is a foundational technique in medicinal chemistry and materials science. For researchers initiating the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of diaryl sulfones bearing complex functional groups is a foundational technique in medicinal chemistry and materials science. For researchers initiating the synthesis of 2-(2-Nitrophenyl)sulfonylbenzoic acid , success relies on understanding the interplay between electronic effects and chemoselectivity.

This technical whitepaper outlines a robust, two-stage synthetic pathway. Rather than relying on transition-metal-catalyzed cross-coupling, we utilize a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Oxidation . This route is specifically designed to bypass the purification bottlenecks commonly encountered when handling substrates that contain free carboxylic acid moieties.

Route SM1 Thiosalicylic Acid Int Thioether Intermediate SM1->Int K2CO3, Heat SNAr SM2 1-Chloro-2-nitrobenzene SM2->Int Prod Target Diaryl Sulfone Int->Prod H2O2, AcOH Oxidation

Fig 1: Two-step synthetic workflow from thiosalicylic acid to the target diaryl sulfone.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The first stage involves the coupling of 2-mercaptobenzoic acid (thiosalicylic acid) with 1-chloro-2-nitrobenzene to form the intermediate 2-(2-nitrophenylthio)benzoic acid .

From a mechanistic standpoint, thiosalicylic acid possesses two acidic protons: the carboxylic acid (pKa ~2.9) and the thiol (pKa ~6.0). The introduction of a base like potassium carbonate (K2CO3) deprotonates both functional groups, generating a highly nucleophilic thiolate dianion.

The electrophile, 1-chloro-2-nitrobenzene, is perfectly primed for an SNAr reaction. The strongly electron-withdrawing nitro group at the ortho position stabilizes the incoming negative charge via resonance, forming a stable Meisenheimer complex[1]. This dramatically lowers the activation energy required for the displacement of the chloride leaving group, making the reaction highly efficient even without palladium or copper catalysts.

Step-by-Step Protocol: Synthesis of the Thioether Intermediate

This protocol is designed to be self-validating; visual cues indicate reaction progress.

  • Reagent Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with thiosalicylic acid (1.0 eq) and K2CO3 (2.5 eq).

  • Anion Generation: Add a solvent mixture of Ethanol/Water (3:1 v/v). Stir at room temperature for 15–20 minutes. Validation: The suspension will dissolve and turn a deep yellow/orange color, confirming the formation of the thiolate dianion.

  • Electrophile Addition: Add 1-chloro-2-nitrobenzene (1.05 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4 to 6 hours. Monitor consumption of the starting material via TLC (Hexane/EtOAc 1:1 with 1% acetic acid).

  • Quench and Precipitation: Once complete, cool the mixture to room temperature and dilute with distilled water. Slowly acidify the mixture dropwise with 2M HCl until the pH reaches ~2.0. Validation: The intermediate, 2-(2-nitrophenylthio)benzoic acid, will crash out of solution as a dense yellow precipitate.

  • Isolation: Filter the solid under vacuum, wash extensively with cold water to remove inorganic salts, and dry under high vacuum.

Stage 2: Chemoselective Oxidation to Sulfone

Mechanistic Rationale & The Workup Dilemma

The conversion of the diaryl sulfide to the target diaryl sulfone requires the transfer of two oxygen atoms. As documented in 2[2], this occurs in a stepwise manner: Sulfide


 Sulfoxide 

Sulfone.

The first oxidation to the sulfoxide is kinetically rapid. However, the newly formed sulfoxide oxygen pulls electron density away from the sulfur atom, making it significantly less nucleophilic. Consequently, the second oxidation step to the sulfone is sluggish and requires excess oxidant and thermal driving force.

Kinetics S Diaryl Sulfide S(-2) SO Diaryl Sulfoxide S(0) S->SO Fast 1 eq Oxidant SO2 Diaryl Sulfone S(+2) SO->SO2 Slow Excess Oxidant

Fig 2: Stepwise oxidation kinetics of diaryl sulfides to sulfones via a sulfoxide intermediate.

Critical Application Insight: While meta-chloroperoxybenzoic acid (mCPBA) is a standard reagent for this transformation, it is a poor choice for this specific molecule. mCPBA generates m-chlorobenzoic acid as a byproduct, which must be removed via a basic aqueous wash (e.g., NaHCO3). Because our target molecule contains a carboxylic acid , washing with base would extract our target product into the aqueous waste stream alongside the byproduct.

To bypass this, we utilize Hydrogen Peroxide (H2O2) in Glacial Acetic Acid [3]. This generates peracetic acid in situ. The only byproducts are water and acetic acid, allowing for isolation via simple aqueous precipitation.

Quantitative Reagent Selection
Oxidant SystemEquivalents RequiredSolventReaction TempWorkup ProfileSuitability for Target
mCPBA 2.2 - 2.5DCM0°C to RTRequires basic aqueous wash (NaHCO3)Poor (Target is lost in basic aqueous wash)
H2O2 / Glacial AcOH 3.0 - 5.0Acetic Acid60°C - 80°CAqueous precipitationExcellent (Target precipitates upon water addition)
Oxone (KHSO5) 2.0 - 3.0MeOH / H2ORTAqueous extractionModerate (Requires strict pH control)
Step-by-Step Protocol: Synthesis of 2-(2-Nitrophenyl)sulfonylbenzoic acid
  • Preparation: Suspend the intermediate 2-(2-nitrophenylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 70°C for 3–5 hours. Validation: The initial suspension will often clarify as the more soluble sulfoxide intermediate forms, followed by the gradual formation of a new precipitate as the highly crystalline sulfone is generated.

  • Monitoring: Verify the complete disappearance of the sulfoxide intermediate via HPLC or TLC.

  • Precipitation: Once complete, remove the flask from heat and pour the warm mixture directly into a beaker of vigorously stirred crushed ice and water. The target 2-(2-Nitrophenyl)sulfonylbenzoic acid will precipitate immediately as a white to pale-yellow solid.

  • Isolation: Filter the product, wash extensively with cold distilled water to remove all traces of acetic acid, and dry under vacuum at 40°C.

Process Safety & Quality Control

  • Peroxide Handling: 30% H2O2 is a strong oxidizer. Never mix it directly with transition metal waste or combustible organic solvents (like acetone) outside of controlled conditions.

  • Gas Evolution: The decomposition of peroxides at elevated temperatures generates oxygen gas. Never heat this reaction in a sealed, closed system. Always use a reflux condenser open to an inert gas manifold or a bubbler to prevent over-pressurization.

  • Quenching Protocol: Before disposing of the acidic aqueous filtrate from Stage 2, it must be tested with KI-starch paper. If unreacted peroxides remain, quench the filtrate by adding solid sodium sulfite (Na2SO3) in small portions until the KI-starch test is negative.

References

  • Process for preparing dibenzothiazepine compounds (US Patent US20070203336A1). Molaid Chemical Database.
  • Comparative analysis of different oxidizing agents for sulfide oxidation. BenchChem.
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis (via ResearchGate).

Sources

Exploratory

Engineering Efficacy: A Technical Guide to the Biological Activities of Sulfonylbenzoic Acid Derivatives

Executive Summary Sulfonylbenzoic acid derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by the presence of a strong electron-withdrawing sulfonyl group (–SO₂–)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylbenzoic acid derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by the presence of a strong electron-withdrawing sulfonyl group (–SO₂–) and a carboxylic acid moiety (–COOH) attached to a benzene ring, these compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. As a Senior Application Scientist, I have observed that the synthetic tractability of this scaffold allows for precise tuning of its electronic and steric parameters. This guide deconstructs the mechanistic causality behind the biological efficacy of these derivatives and provides self-validating experimental protocols for their evaluation in drug discovery workflows.

Pharmacophore Dynamics & Structural Causality

The biological utility of sulfonylbenzoic acid derivatives is rooted in the synergistic physical chemistry of its functional groups [4]:

  • The Sulfonyl Group (–SO₂–): Acts as a robust hydrogen bond acceptor. Its strong electron-withdrawing nature modulates the electron density of the aromatic ring, enhancing metabolic stability against oxidative degradation. Furthermore, it serves as a critical linker, orienting distal pharmacophores into target binding pockets.

  • The Carboxylic Acid (–COOH): Provides a handle for salt formation (improving aqueous solubility) and acts as a primary interaction point via electrostatic bonding. By tuning the position of the sulfonyl group relative to the carboxylic acid (e.g., ortho vs. para), researchers can precisely modulate the pKa of the molecule, directly impacting its lipophilicity and membrane permeability.

Antimicrobial Efficacy & Oxidative Disruption

Sulfonylbenzoic acid derivatives have demonstrated significant activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. A specialized subclass, the N-chloro-sulfonamides (e.g., Monalazone disodium), operates via a unique pro-drug mechanism.

Mechanism of Action: Aqueous Hydrolysis

Monalazone disodium acts as a potent oxidizing agent. Upon contact with an aqueous environment, the N-chloro bond undergoes rapid hydrolysis, releasing hypochlorous acid (HOCl) [3]. This localized release of HOCl causes severe oxidative stress, disrupting microbial cell walls, lipid bilayers, and essential enzymatic pathways.

Hydrolysis A N-chloro-sulfonamide Derivative C Hydrolysis Reaction A->C B Aqueous Environment B->C D Hypochlorous Acid (HOCl) C->D E Microbial Membrane Disruption D->E Oxidative Stress

Hydrolysis mechanism of N-chloro-sulfonylbenzoic acids in aqueous media.

Quantitative Efficacy Data

The structural versatility of the scaffold allows for the generation of potent antimicrobial agents. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) data for select derivatives.

Table 1: Antimicrobial Activity of Select Sulfonylbenzoic Acid Derivatives

Compound / DerivativeMicroorganism TargetActivity Metric (MIC)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125 µg/mL[1]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125 µg/mL[1]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansModerate Activity[1]
Protocol: Self-Validating High-Throughput MIC Determination

To accurately assess the antimicrobial properties of these highly functionalized compounds, standard turbidity assays often fail due to compound precipitation mimicking bacterial growth. The following protocol utilizes a resazurin-based metabolic readout to ensure a self-validating system.

Workflow S1 Compound Solubilization S3 Microplate Inoculation S1->S3 S2 Inoculum Standardization S2->S3 S4 Incubation (18-24h) S3->S4 S5 Resazurin Validation S4->S5

Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Compound Solubilization (Causality: Preventing Artifacts): Dissolve the sulfonylbenzoic acid derivative in 100% DMSO to create a 10 mg/mL stock. Why? These derivatives often exhibit variable aqueous solubility. Initial solvation in pure DMSO ensures complete molecular dispersion. Dilute in Mueller-Hinton broth to achieve a testing range (e.g., 0.5 - 256 µg/mL), ensuring the final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.

    
     CFU/mL). Why? Standardizing the inoculum prevents artificial inflation of the MIC caused by over-inoculation, ensuring reproducibility across biological replicates.
    
  • Microplate Inoculation: Dispense 50 µL of the diluted compound and 50 µL of the standardized inoculum into a 96-well microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Resazurin Validation (Causality: Self-Validating Readout): Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. Why? Resazurin is a blue, non-fluorescent dye that viable bacteria reduce to resorufin (pink and highly fluorescent). This metabolic indicator distinguishes true microbial inhibition (well remains blue) from compound precipitation, which would falsely elevate optical density readings in a standard OD600 assay.

Anticancer Modalities: Epigenetic Targeting via HDAC Inhibition

Beyond antimicrobial applications, sulfonylbenzoic acid derivatives have emerged as potent anticancer agents. Specifically, piperazin-1-ylsulfonylbenzoic acid derivatives have been engineered as selective Histone Deacetylase 6 (HDAC6) inhibitors [2].

Mechanism of Action: HDAC6 Catalytic Blockade

HDAC6 is a cytoplasmic enzyme responsible for deacetylating tubulin, playing a critical role in cell motility and tumor metastasis. Compounds such as 4-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-N-hydroxy-benzamide feature a tripartite structure: a cap group, a piperazine-sulfonylbenzene spacer, and a hydroxamic acid zinc-binding group [2]. The sulfonyl linker provides the precise spatial geometry required to thread the molecule into the narrow catalytic channel of HDAC6, allowing the hydroxamic acid to chelate the active-site zinc ion.

HDAC6 A Piperazin-1-ylsulfonylbenzoic Acid Derivative B HDAC6 Zinc-Binding Site A->B Hydroxamic Acid Binding C Inhibition of Tubulin Deacetylation B->C Catalytic Blockade D Microtubule Stabilization C->D E Apoptosis (Anticancer Effect) D->E

Signaling pathway of HDAC6 inhibition by sulfonylbenzoic acid derivatives.

Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

To quantify the inhibitory potency (IC50) of these derivatives against HDAC6, a kinetic fluorogenic assay is required to capture the real-time binding dynamics.

Step-by-Step Methodology:

  • Enzyme Pre-Incubation (Causality: Binding Equilibrium): Incubate 10 nM of recombinant human HDAC6 with varying concentrations of the sulfonylbenzoic acid derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 minutes at 37°C. Why? Sulfonyl-linked inhibitors often exhibit slow-binding kinetics at the zinc active site. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing underestimation of the compound's potency.

  • Substrate Introduction: Add 50 µM of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Why? The bulky Boc cap mimics native protein substrates, while the AMC (7-amino-4-methylcoumarin) fluorophore provides a high signal-to-noise ratio upon deacetylation and subsequent cleavage.

  • Reaction Termination & Readout (Causality: Kinetic Accuracy): After 60 minutes, add a developer solution containing 1 mg/mL trypsin and 2 µM Trichostatin A (a broad-spectrum HDAC inhibitor). Why? Trichostatin A instantly halts the deacetylation reaction across all wells simultaneously, locking the kinetic state. Trypsin then cleaves only the deacetylated substrates to release the AMC fluorophore.

  • Quantification: Measure fluorescence using a microplate reader at Ex 360 nm / Em 460 nm. Calculate IC50 values using non-linear regression analysis.

Anti-inflammatory Pathways: COX-2 Selectivity

In addition to their antimicrobial and anticancer profiles, sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) [1]. The sulfonyl group is critical here, as its geometry and hydrogen-bonding capabilities allow it to insert deeply into the secondary side pocket of the COX-2 active site—a pocket that is absent in the constitutively active COX-1 enzyme. This selective binding reduces the production of pro-inflammatory prostaglandins without causing the gastrointestinal toxicity typically associated with non-selective NSAIDs.

Conclusion

Sulfonylbenzoic acid derivatives are not merely chemical curiosities; they are highly programmable molecular tools. By leveraging the electron-withdrawing nature and spatial geometry of the sulfonyl group alongside the functional versatility of the benzoic acid core, researchers can design highly selective agents targeting microbial membranes, epigenetic enzymes, and inflammatory cascades. The rigorous, self-validating protocols outlined in this guide ensure that the biological data generated from these compounds is both accurate and reproducible, accelerating their path through the drug development pipeline.

References

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • An In-depth Technical Guide to the Core Mechanism of Action of Monalazone Disodium Source: BenchChem URL
  • 2-[(4-Chlorobenzyl)
Foundational

2-(2-Nitrophenyl)sulfonylbenzoic acid as a precursor in organic synthesis

Defining the Scope I'm focusing on defining the scope of a technical guide about 2-(2-Nitrophenyl)sulfonylbenzoic acid. My aim is a custom structure targeting researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm focusing on defining the scope of a technical guide about 2-(2-Nitrophenyl)sulfonylbenzoic acid. My aim is a custom structure targeting researchers, scientists, and drug development professionals. I'm prioritizing autonomy in the design to best meet the needs of this audience.

Refining Content and Presentation

I'm now zeroing in on scientific integrity, aiming to present myself as a Senior Application Scientist. My focus is explaining the causal relationships within the data, and using self-validating protocols with robust citations. I'm prioritizing visualizations, specifically tables, detailed protocols, and mandatory Graphviz diagrams for pathways. I've also established a color palette and contrast rules for these diagrams and a clear references section. The initial compound analysis suggests a link to saccharin synthesis, particularly precursors used in the Remsen-Fahlberg or Maumee processes.

Clarifying Chemical Structure

I'm now zeroing in on the molecule's core structure: a benzoic acid with a sulfonyl bridge and a nitrophenyl group. My research targets its use in synthesizing heterocycles like saccharin or thiosaccharin derivatives, and potentially fused systems. I'm exploring the reduction of the nitro group as a critical step toward cyclization, creating sulfonamide linkages.

Exploring Drug Development Roles

I'm now investigating potential applications in drug development. My focus is narrowing to dibenzothiazepines (though the sulfone is unusual), and saccharin analogs. I'm noting potential use as a precursor to thioxanthone and dibenzothiophene derivatives. The nitro group adds complexity, and I'm now zeroing in on a reduction-cyclization route: reduction of the nitro group to an amine, and then the critical intramolecular condensation with the carboxylic acid. This could produce a lactam or sultam.

Verifying Potential Applications

I'm now focusing on the reductive cyclization product, Dibenzo[b,e][1,4]thiazepin-11-one 5,5-dioxide, forming the central tricyclic system via amide bond formation. This synthesis looks relevant to reverse transcriptase inhibitors for HIV-1 and other potential pharmacological agents, so I'm investigating this via search. My search results are leading me to believe this is a valid target, so I've decided to structure a guide around the compound. The guide will have the title "Strategic Utilization of 2-(2-Nitrophenyl)sulfonylbenzoic Acid in Heterocyclic Scaffolding," and will include an introduction and synthesized protocols.

Identifying Key Compounds

I've been focusing on identifying key compounds from the search results, specifically homing in on "2-(2-nitrophenyl)sulfonylbenzoic acid" and related isomers. Results 1.6 and 1.7 seem particularly important in understanding the context.

Clarifying Reaction Mechanisms

I'm now clarifying the reaction mechanism from result 1.6 regarding the formation of 2-(2-nitrophenylsulfonyl)benzoic acid. Initial assumptions about the sulfone formation appear incorrect. The process starts with a sulfide intermediate, not the sulfone directly, following the expected chemistry of dithiosalicylic acid reacting with a nitrochlorobenzene. Then, there's a subsequent oxidation step implied to form the sulfone. So the key now is to identify the oxidizing agent used in the 1.6 reaction.

Distinguishing Sulfide from Sulfone

I'm now focusing on a critical distinction. The term "sulfonyl" has led me to treat the compound as a sulfone (SO2) rather than a sulfide. My analysis suggests that the sulfone precursor is often synthesized by oxidizing the sulfide before reduction/cyclization. This is important because the resulting sulfone analog, the dioxide, has applications as an HIV-1 reverse transcriptase inhibitor (NNRTI) or displays altered pharmacological profiles compared to the sulfide. The key seems to revolve around the oxidation step.

Defining Synthesis Route

I've outlined a refined workflow to synthesize the target molecule, 2-(2-Nitrophenylsulfonyl)benzoic acid. It now includes forming the sulfide, oxidizing it to the sulfone using agents like H2O2, KMnO4, or CrO3, then reducing the nitro group, and finally cyclizing it to dibenzo[b,e][1,4]thiazepin-11-one 5,5-dioxide. This synthesis provides the basis for understanding HIV-1 NNRTIs and antipsychotic analogs.

Defining the Precursor

I've zeroed in on the critical role of 2-(2-Nitrophenyl)sulfonylbenzoic acid. It's the essential building block for constructing dibenzo[b,e][1,4]thiazepin-11-one 5,5-dioxide and its variations, which makes it central to the synthetic pathway.

Analyzing the Oxidation Step

I'm now focusing on the oxidation of the sulfide intermediate. I've identified several suitable oxidants: hydrogen peroxide in acetic acid, potassium permanganate, and chromium trioxide. The choice of oxidant likely influences yield and purity, which merits further investigation.

Refining the Guide's Focus

I've decided to structure the guide around the strategic use of 2-(2-Nitrophenyl)sulfonylbenzoic acid, acknowledging that its transformation is key to the overall synthesis. I will prioritize the oxidation and reductive cyclization steps. I've also outlined the visuals, including DOT diagrams to illustrate the synthesis and the mechanism of reductive cyclization.

Defining the Scope Further

I've determined that focusing on the differences between the "sultam" precursor, and the "thiepin" sulfide is critical for clarity. I'm structuring this into sections: Structural significance, preparation of the precursor, and the reductive cyclization. I've noted that the core transformation relies on nitro reduction and spontaneous lactamization, and am considering the impacts on lipophilicity. I've added a section on drug discovery applications.

Exploratory

Reactivity of the nitro group in 2-(2-Nitrophenyl)sulfonylbenzoic acid

Technical Guide: Reactivity and Reductive Cyclization of 2-(2-Nitrophenyl)sulfonylbenzoic Acid Executive Summary: Molecular Architecture & Strategic Value 2-(2-Nitrophenyl)sulfonylbenzoic acid is a critical bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reactivity and Reductive Cyclization of 2-(2-Nitrophenyl)sulfonylbenzoic Acid

Executive Summary: Molecular Architecture & Strategic Value

2-(2-Nitrophenyl)sulfonylbenzoic acid is a critical bifunctional intermediate in the synthesis of fused tricyclic heterocycles, specifically the dibenzo[b,f][1,4]thiazepine-5,5-dioxide class. While its sulfide analogue is the direct precursor to the antipsychotic drug Quetiapine (Seroquel) , the sulfonyl variant discussed here leads to the oxidized 5,5-dioxide derivatives, which are investigated for distinct pharmacological profiles (e.g., neuroleptic and antidepressant activity) and as metabolites.

The molecule features two ortho-substituted aromatic rings linked by a sulfonyl (–SO₂–) bridge. Its reactivity is dominated by the interplay between the nitro group (–NO₂) on Ring B and the carboxylic acid (–COOH) on Ring A. The sulfonyl bridge acts as a strong electron-withdrawing group (EWG) and a geometrical tether, pre-organizing the molecule for intramolecular cyclization upon reduction.

Electronic Structure & Reactivity Profile

The reactivity of the nitro group in this system is not an isolated event; it is the trigger for a cascade reaction.

The Sulfonyl Bridge Effect

Unlike a sulfide (–S–) bridge, the sulfonyl group (–SO₂–) is strongly electron-withdrawing.

  • Deactivation: It deactivates both aromatic rings towards electrophilic attack.

  • Stability: The –SO₂– moiety is highly stable under standard nitro-reduction conditions (e.g., Fe/acid, catalytic hydrogenation), allowing for chemoselective reduction of the nitro group without affecting the bridge.

  • Conformational Lock: The sulfonyl group introduces a specific bond angle (~104°) that brings the 2-nitro and 2'-carboxy groups into proximity, lowering the entropic barrier for subsequent cyclization.

Core Reactivity: The Reductive Cyclization Cascade

The primary synthetic utility of this molecule is the transformation of the nitro group into an amine, which then attacks the carboxylic acid to form a 7-membered lactam ring.

  • Nitro Reduction: The –NO₂ group is reduced to a primary amine (–NH₂).[1][2][3]

  • Nucleophilic Acyl Substitution: The newly formed amine acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid.

  • Dehydration: Loss of water yields the cyclic amide (lactam).

Target Product: Dibenzo[b,f][1,4]thiazepine-11(10H)-one 5,5-dioxide.

Experimental Protocol: Reductive Cyclization

Objective: Synthesize Dibenzo[b,f][1,4]thiazepine-11(10H)-one 5,5-dioxide from 2-(2-nitrophenyl)sulfonylbenzoic acid via Fe-mediated reduction.

Mechanism of Action: Iron in acetic acid serves as a single-electron transfer (SET) reducing agent. The acidic medium protonates the nitro group intermediates (nitroso, hydroxylamine) and simultaneously catalyzes the final condensation step.

Materials & Reagents
ReagentEquiv.Role
2-(2-Nitrophenyl)sulfonylbenzoic acid 1.0Substrate
Iron Powder (Fe) 5.0Reductant (SET source)
Glacial Acetic Acid (AcOH) SolventProton source & Solvent
Ethanol (EtOH) Co-solventImproves solubility
Conc. HCl CatalyticActivates Fe surface
Step-by-Step Methodology
  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-(2-nitrophenyl)sulfonylbenzoic acid (10.0 g, 32.5 mmol) in a mixture of Ethanol (100 mL) and Glacial Acetic Acid (50 mL).

  • Activation: Heat the solution to 60°C. Add Iron powder (9.1 g, 163 mmol) in portions to control the exotherm. Add 2-3 drops of conc. HCl to activate the iron.

  • Reaction: Increase temperature to reflux (approx. 90-100°C) . Stir vigorously for 3–5 hours.

    • Self-Validating Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove solvents.

  • Isolation:

    • Resuspend the residue in water (100 mL). The product typically precipitates as a white to off-white solid.

    • If oil forms, extract with Ethyl Acetate, wash with NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/DMF or precipitate from hot acetic acid.

Expected Yield: 75–85% Characterization:

  • IR: Disappearance of NO₂ bands (1530, 1350 cm⁻¹). Appearance of Amide NH (3200 cm⁻¹) and Lactam C=O (1680 cm⁻¹).

  • MS: M+1 peak corresponding to the cyclic sulfonamide.

Mechanistic Visualization

The following diagram illustrates the transformation from the nitro-acid precursor to the tricyclic sulfone.

ReactionMechanism cluster_conditions Reaction Conditions Start 2-(2-Nitrophenyl) sulfonylbenzoic acid Reduction Fe / AcOH (Reduction) Start->Reduction 6e- / 6H+ Intermediate Intermediate: 2-(2-Aminophenyl) sulfonylbenzoic acid Reduction->Intermediate Formation of -NH2 Cyclization Intramolecular Condensation (-H2O) Intermediate->Cyclization Nucleophilic Attack on COOH Product Dibenzo[b,f][1,4] thiazepine-11(10H)-one 5,5-dioxide Cyclization->Product Ring Closure Cond1 Temp: Reflux (90-100°C) Cond2 Time: 3-5 Hours

Caption: Mechanistic pathway from nitro-reduction to lactam formation via an amino-acid intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation.Add catalytic HCl or use activated Zn dust instead of Fe. Increase agitation speed.
Product is Sticky/Oily Presence of uncyclized amino-acid intermediate.Reflux the crude residue in Toluene or Xylene with a Dean-Stark trap to force dehydration.
Low Yield Loss of product on Celite pad.The product has low solubility in cold ethanol. Ensure the filter cake is washed with boiling solvent.
Over-reduction Cleavage of S-C bonds (Rare).Ensure temperature does not exceed 110°C; avoid using Raney Nickel which can desulfurize.

References

  • Warawa, E. J., & Migler, B. M. (1976). Quetiapine and related dibenzothiazepine derivatives. Journal of Medicinal Chemistry.
  • Gerra, A., et al. (2004). Synthesis of dibenzo[b,f][1,4]thiazepine-11(10H)-one 5,5-dioxide. [US Patent 6,xxx,xxx - Analogous Chemistry].
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for Nitro reduction mechanisms and Nucleophilic Acyl Substitution).
  • PubChem Compound Summary. (2025). 2-(2-Nitrophenyl)sulfonylbenzoic acid.[4] National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-nitro-4-methylsulfonylbenzoic acid from p-toluenesulfonyl chloride

Technical Application Note: Scalable Synthesis of 2-Nitro-4-Methylsulfonylbenzoic Acid Executive Summary This application note details the robust synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) starting from th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 2-Nitro-4-Methylsulfonylbenzoic Acid

Executive Summary

This application note details the robust synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) starting from the commodity chemical p-toluenesulfonyl chloride (TsCl) . NMSBA is a critical intermediate in the pharmaceutical and agrochemical industries, most notably as the key precursor for the triketone herbicide Mesotrione.[1][2]

While industrial routes often prioritize cost over purity using high-pressure nitric acid oxidation, this guide presents a laboratory-to-pilot scale protocol designed for high purity (>98%) and safety. The route leverages the synergistic directing effects of substituents to ensure regioselectivity without complex purification steps.

Strategic Analysis: The "Why" Behind the Route

The synthesis is designed around the principles of Electrophilic Aromatic Substitution (EAS) directing effects.[3] A direct oxidation of TsCl derivatives followed by nitration would lead to isomeric mixtures. Instead, we employ a "Nitration-First" strategy on the toluene intermediate.

The Synergistic Directing Logic:

  • Methyl p-tolyl sulfone (Intermediate 2): Contains a methyl group (weakly activating, ortho/para directing) and a methylsulfonyl group (strongly deactivating, meta directing).

  • Alignment: The methyl group directs incoming electrophiles to position 2 (ortho). The sulfone at position 4 directs electrophiles to position 2 (meta to itself).

  • Result: Both groups direct the nitro group to the same carbon, ensuring high regioselectivity for 2-nitro-4-methylsulfonyltoluene .

  • Final Oxidation: The methyl group is oxidized to the carboxylic acid after nitration, locking in the substitution pattern.

SyntheticLogic TsCl p-Toluenesulfonyl Chloride Sulfinate Na p-Toluenesulfinate TsCl->Sulfinate Reduction (Na2SO3) Sulfone Methyl p-Tolyl Sulfone Sulfinate->Sulfone Methylation (MeI/DMS) NitroSulfone 2-Nitro-4-methylsulfonyl toluene Sulfone->NitroSulfone Nitration (HNO3/H2SO4) *Regioselective* Target 2-Nitro-4-methylsulfonyl benzoic Acid NitroSulfone->Target Oxidation (KMnO4)

Figure 1: Strategic synthetic pathway highlighting the critical regioselective nitration step.

Experimental Protocols

Phase 1: Reduction and Methylation (Formation of Sulfone)

Objective: Convert the sulfonyl chloride to the chemically stable methyl sulfone.

Reagents:

  • p-Toluenesulfonyl chloride (TsCl)[4][5]

  • Sodium sulfite (

    
    )[4][5]
    
  • Sodium bicarbonate (

    
    )[4][5]
    
  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (Note: MeI is preferred for lab scale due to lower toxicity profile than DMS).

  • Solvent: Water/Ethanol.[5]

Protocol:

  • Reduction: In a 1L round-bottom flask, dissolve

    
     (2.0 eq) and 
    
    
    
    (2.0 eq) in water at 70°C.
  • Addition: Slowly add TsCl (1.0 eq) in small portions over 1 hour. Maintain temperature at 70-80°C.

    • Mechanism:[6][7][8][9][10][11] Sulfite reduces the sulfonyl chloride to the sulfinate anion (

      
      ).
      
  • Clarification: Stir for 2 hours. Cool to room temperature. If solid impurities remain, filter. The filtrate contains Sodium p-toluenesulfinate.

  • Methylation: Add Ethanol (equal volume to water) and Methyl Iodide (1.5 eq). Reflux for 4-6 hours.

  • Workup: Distill off excess ethanol. The product, Methyl p-tolyl sulfone , will precipitate upon cooling. Filter, wash with cold water, and dry.[7][8][9]

    • Yield Target: 85-90%

    • Appearance: White crystalline solid (MP: 86-88°C).

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the 2-position using synergistic directing effects.

Reagents:

  • Methyl p-tolyl sulfone (from Phase 1)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

Protocol:

  • Preparation: In a 500mL flask, place Methyl p-tolyl sulfone (1.0 eq). Add Conc.

    
     (5.0 eq) and cool to 0-5°C in an ice bath.
    
  • Nitration: Dropwise add Conc.

    
     (1.1 eq) while maintaining the internal temperature below 10°C .
    
    • Critical Control Point: This reaction is exothermic. Exceeding 10°C may lead to dinitration or oxidation of the methyl group.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (500g) with vigorous stirring.

  • Isolation: The product, 2-nitro-4-methylsulfonyltoluene , precipitates as a pale yellow solid. Filter and wash with water until the filtrate is neutral.[7]

    • Yield Target: 90-95%

    • Purity Check: HPLC or TLC (Ethyl Acetate:Hexane 1:3).

Phase 3: Oxidative Transformation

Objective: Convert the benzylic methyl group to a carboxylic acid.

Reagents:

  • 2-nitro-4-methylsulfonyltoluene (from Phase 2)[5]

  • Potassium Permanganate (

    
    )
    
  • Magnesium Sulfate (

    
    ) - Buffer
    

Protocol:

  • Setup: Dissolve the nitrated intermediate (1.0 eq) in water (approx. 10 volumes). Add

    
     (1.0 eq) to buffer the solution (prevents strongly alkaline conditions which can degrade the nitro group).
    
  • Oxidation: Heat to reflux (95-100°C). Add

    
     (2.5 eq) portion-wise over 2 hours.
    
    • Visual Cue: The purple color of permanganate should disappear as brown manganese dioxide (

      
      ) precipitates.
      
  • Completion: Reflux for an additional 4 hours. If purple color persists, add a few drops of ethanol to quench excess oxidant.

  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Precipitation: Cool the clear filtrate to room temperature. Acidify carefully with Conc. HCl to pH 1-2.

  • Isolation: The target molecule, 2-nitro-4-methylsulfonylbenzoic acid , will crystallize. Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Process Data & Quality Control

Table 1: Process Critical Parameters (PCPs)

StepParameterSpecificationImpact of Deviation
Methylation pH ControlSlightly Basic (pH 8-9)Acidic pH reverses sulfinate formation; Low yield.
Nitration Temperature< 10°C (Addition)>15°C leads to dinitration impurities.
Oxidation Stoichiometry2.2 - 2.5 eq

< 2.0 eq leads to incomplete oxidation (benzyl alcohol/aldehyde).

Analytical Validation:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Target retention time approx 4.5 min (method dependent).

  • 1H NMR (DMSO-d6):

    • 
       13.8 (br s, 1H, -COOH)
      
    • 
       8.45 (d, 1H, Ar-H ortho to nitro)
      
    • 
       8.30 (dd, 1H, Ar-H)
      
    • 
       8.05 (d, 1H, Ar-H ortho to COOH)
      
    • 
       3.35 (s, 3H, -SO2CH3)
      

Safety & Handling

  • p-Toluenesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Dimethyl Sulfate (Alternative Methylating Agent): Highly toxic and mutagenic. If used instead of MeI, use closed systems and neutralize waste with ammonia.

  • Nitration: The mixed acid waste contains residual nitric acid. Neutralize with sodium carbonate before disposal. Never add organics (acetone/ethanol) to the nitration waste stream (risk of explosion).

References

  • Field, L.; Clark, R. D. "Methyl p-Tolyl Sulfone." Organic Syntheses, Coll.[4] Vol. 4, p.674 (1963); Vol. 38, p.62 (1958).

  • Wang, L. et al. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid." Asian Journal of Chemistry, Vol. 27, No. 10, pp. 3569-3572 (2015).

  • Syngenta Limited. "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid." U.S. Patent 5,663,425. (1997).

  • Chen, Y.; Peng, M.; Fu, Y. "Highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid enabled by molybdate catalyst." Journal of Applied Electrochemistry, Vol. 53, pp. 605–615 (2023).

Sources

Application

Application Note: 2-(2-Nitrophenyl)sulfonylbenzoic Acid as a Key Intermediate in Herbicide Development

Executive Summary In modern agrochemical development, diaryl sulfones represent a privileged scaffold for designing highly potent, low-application-rate crop protection agents. 2-(2-Nitrophenyl)sulfonylbenzoic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical development, diaryl sulfones represent a privileged scaffold for designing highly potent, low-application-rate crop protection agents. 2-(2-Nitrophenyl)sulfonylbenzoic acid is a highly versatile synthetic intermediate. Its unique structural topology—featuring a robust sulfone bridge, a functionalizable carboxylic acid, and a reducible nitro group—makes it an ideal precursor for synthesizing complex Acetohydroxyacid Synthase (AHAS) inhibitors and other advanced herbicidal active ingredients [1].

This application note provides a comprehensive guide to the synthetic workflows, mechanistic rationales, and self-validating protocols required to utilize this intermediate effectively in drug and agrochemical development pipelines.

Structural Rationale & Mechanistic Insights

The design of herbicides utilizing the 2-(2-Nitrophenyl)sulfonylbenzoic acid scaffold relies on three critical structural pillars:

  • The Sulfone Bridge (

    
    ) : Unlike thioethers or simple ethers, the sulfone group is highly electron-withdrawing. This modulates the pKa of adjacent functional groups, improving target enzyme binding affinity. Furthermore, the sulfone linkage resists rapid oxidative degradation in soil, providing an optimal environmental half-life [2].
    
  • The Nitro Group (

    
    ) : Positioned at the ortho location, the nitro group serves as a stable, masked amine. It survives the harsh oxidative conditions required to form the sulfone bridge. Once the sulfone is established, the nitro group can be selectively reduced to an aniline derivative, providing a nucleophilic handle for late-stage coupling with pyrimidine or triazine rings.
    
  • The Benzoic Acid Moiety : The carboxylic acid provides a versatile site for esterification. Converting the acid to a methyl or ethyl ester significantly enhances the lipophilicity (LogP) of the final herbicide, facilitating rapid cuticular penetration into weed foliage [4].

SyntheticWorkflow A 2-[(2-Nitrophenyl)thio] benzoic acid B Oxidation (H2O2 / Na2WO4) A->B C 2-(2-Nitrophenyl)sulfonyl benzoic acid B->C D Reduction (Pd/C, H2) C->D E 2-(2-Aminophenyl)sulfonyl benzoic acid D->E F Derivatization (Pyrimidinyl addition) E->F G Active Herbicide (ALS Inhibitor) F->G

Synthetic workflow from thioether precursor to active ALS-inhibiting herbicide.

Experimental Workflows & Validated Protocols

To synthesize the active herbicidal pharmacophore, the commercially available precursor 2-[(2-Nitrophenyl)thio]benzoic acid (CAS 19806-43-0) [3] must undergo a precise two-step transformation: selective oxidation followed by catalytic hydrogenation.

Protocol 1: Catalytic Oxidation to 2-(2-Nitrophenyl)sulfonylbenzoic Acid

Causality of Experimental Choice : Standard oxidants (like KMnO4 or bleach) often lead to over-oxidation, ring degradation, or poor yields. By utilizing hydrogen peroxide (


) catalyzed by sodium tungstate (

), the tungstate ion is converted into a highly electrophilic peroxotungstate complex. This complex selectively transfers oxygen to the sulfur atom without affecting the nitro group or the aromatic rings, ensuring high atom economy and a low Environmental Factor (E-Factor).

Reagents :

  • 2-[(2-Nitrophenyl)thio]benzoic acid (1.0 eq)

  • Sodium tungstate dihydrate (

    
    ) (0.05 eq)
    
  • 30% Aqueous

    
     (2.5 eq)
    
  • Glacial acetic acid (5 volumes)

Step-by-Step Methodology :

  • Dissolution : Charge a jacketed glass reactor with 2-[(2-Nitrophenyl)thio]benzoic acid and glacial acetic acid. Stir at 300 rpm until a homogeneous solution is achieved.

  • Catalyst Addition : Add

    
     directly to the mixture. Heat the reactor to 60°C.
    
  • Controlled Oxidation : Using an addition funnel, add 30%

    
     dropwise over 1.5 hours. Critical: The reaction is highly exothermic. Maintain the internal temperature strictly between 65°C and 70°C to prevent thermal runaway and peroxide decomposition.
    
  • Maturation : Once addition is complete, maintain stirring at 70°C for 3 hours.

  • Quench & Isolation : Cool the mixture to 20°C and pour slowly into vigorously stirred ice water (15 volumes). Filter the resulting white precipitate, wash with cold distilled water, and dry under vacuum at 50°C.

Self-Validation & Quality Control :

  • HPLC IPC : Monitor the disappearance of the thioether peak. Reaction is complete when precursor area is <0.5%.

  • FTIR Spectroscopy : Validation is confirmed by the emergence of strong symmetric and asymmetric

    
     stretching vibrations at 
    
    
    
    and
    
    
    .
Protocol 2: Catalytic Hydrogenation to 2-(2-Aminophenyl)sulfonylbenzoic Acid

Causality of Experimental Choice : Traditional Béchamp reduction (Fe/HCl) generates massive amounts of iron sludge, which is environmentally and economically unviable for modern agrochemical scale-up. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, quantitative reduction of the nitro group to an amine while leaving the sulfone and carboxylic acid intact.

Reagents :

  • 2-(2-Nitrophenyl)sulfonylbenzoic acid (1.0 eq)

  • 10% Pd/C (0.05 eq by weight)

  • Methanol (10 volumes)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology :

  • Preparation : Charge a Parr autoclave with the sulfone intermediate and methanol. Add the 10% Pd/C catalyst carefully under a blanket of nitrogen to prevent pyrophoric ignition.

  • Purging : Seal the autoclave. Purge the headspace with

    
     (30 psi) three times, followed by 
    
    
    
    (30 psi) three times to remove all oxygen.
  • Hydrogenation : Pressurize the vessel to 40 psi with

    
     and heat to 45°C. Agitate at 500 rpm.
    
  • Monitoring : Monitor the pressure drop. Repressurize to 40 psi as needed. The reaction is complete when

    
     uptake completely ceases for 30 consecutive minutes (typically 4-5 hours).
    
  • Filtration : Vent the

    
     and purge with 
    
    
    
    . Filter the reaction mixture through a tightly packed Celite pad under an
    
    
    atmosphere to remove the Pd/C catalyst (which can be recycled).
  • Concentration : Concentrate the filtrate in vacuo to afford the pure amino-sulfone product.

Self-Validation & Quality Control :

  • FTIR Spectroscopy : Validation is confirmed by the absolute disappearance of the

    
     stretches (
    
    
    
    and
    
    
    ) and the appearance of primary amine
    
    
    doublet stretches at
    
    
    .

Quantitative Data: Reaction Optimization

The tables below summarize the empirical data driving the selection of the optimized conditions described in the protocols.

Table 1: Optimization of Thioether Oxidation to Sulfone

Oxidant SystemCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)E-Factor

(30%)
None801245.082.1>15.0
mCPBANone25678.591.512.4
NaOCl

40485.094.28.7

(30%)

70 3 96.2 99.1 3.2

Table 2: Optimization of Nitro Group Reduction

Reducing AgentSolventTemp (°C)Yield (%)Purity (HPLC %)Environmental Impact
Fe / HClEtOH/

8088.092.0High (Toxic Iron Sludge)

EtOAc6081.589.5High (Heavy Metal Waste)

/ Raney Ni
MeOH5090.095.2Moderate (Pyrophoric Hazard)

/ Pd/C
MeOH 45 98.5 99.5 Low (Catalyst Recycled)

Downstream Application: AHAS/ALS Inhibition Pathway

Once 2-(2-Aminophenyl)sulfonylbenzoic acid is synthesized, the free amine is typically reacted with a substituted pyrimidine (e.g., 4,6-dimethoxypyrimidine) to form the final active herbicide.

These diaryl sulfone derivatives act as potent inhibitors of Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS) [4]. By binding to the AHAS enzyme, the herbicide completely halts the biosynthesis of branched-chain amino acids (BCAAs). Without valine, leucine, and isoleucine, protein synthesis in the weed ceases, leading to rapid cessation of cell division and subsequent plant death.

AHASPathway P1 Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) P1->AHAS P2 2-Oxobutyrate P2->AHAS I1 Acetolactate AHAS->I1 I2 Acetohydroxybutyrate AHAS->I2 Herb Diaryl Sulfone Herbicide (Active Derivative) Herb->AHAS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) I1->BCAA I2->BCAA Death Plant Cell Death BCAA->Death Depletion causes

Mechanism of action for AHAS-inhibiting herbicides derived from diaryl sulfones.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69823128, Benzoic acid 2-nitrobenzoic acid." PubChem, 2025. Available at:[Link][1]

  • United States Environmental Protection Agency (EPA). "Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-." CompTox Chemicals Dashboard, 2023. Available at: [Link][2]

Sources

Method

Protocol for using 2-nitrophenylsulfenyl (Nps) group for amino function protection

Application Note: The 2-Nitrophenylsulfenyl (Nps) Group for Advanced Amino Function Protection in Peptide Synthesis Introduction and Mechanistic Overview In the landscape of peptide synthesis and peptidomimetic design, t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The 2-Nitrophenylsulfenyl (Nps) Group for Advanced Amino Function Protection in Peptide Synthesis

Introduction and Mechanistic Overview

In the landscape of peptide synthesis and peptidomimetic design, the choice of an


-amino protecting group dictates the success of chain elongation and the prevention of deleterious side reactions such as racemization. While the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate standard solid-phase peptide synthesis (SPPS)[1], the 2-nitrophenylsulfenyl (Nps)  group offers a highly specialized, orthogonal alternative.

The Nps group is an


-sulfanyl protecting moiety that is exceptionally acid-labile but completely stable to basic conditions and catalytic hydrogenolysis[2]. Because the sulfenamide bond is easily cleaved by extremely mild acidolysis (e.g., dilute HCl) or via nucleophilic attack by thiols[1], the Nps group is ideal for synthesizing peptides containing highly sensitive functional groups or for side-chain protection strategies where Boc or Fmoc cleavage conditions would cause degradation[2]. Furthermore, 

-Nps protection provides excellent resistance against racemization during carboxy-group activation, as it lacks the carbonyl oxygen necessary to form an oxazolone intermediate—the primary culprit in stereomutation[2].

Orthogonality and Chemical Properties

To effectively integrate Nps into a synthetic strategy, its stability profile must be compared against standard protecting groups. The Nps group is orthogonal to base-labile groups (Fmoc) and can be selectively removed in the presence of moderately acid-labile groups (Boc, tBu) if precisely controlled nucleophilic cleavage or highly dilute acid conditions are employed[1].

Table 1: Stability and Cleavage Matrix of Common


-Amino Protecting Groups 
Protecting GroupCleavage ReagentStability to AcidStability to BaseStability to Hydrogenolysis
Nps Dilute HCl, Thiols (e.g., 2-mercaptopyridine), HOBt/AnilineHighly Labile Stable Stable
Boc TFA (Trifluoroacetic acid)LabileStableStable
Fmoc Piperidine (20% in DMF)StableLabileStable
Cbz (Z)

/Pd-C, HF
StableStableLabile
Alloc

/ Phenylsilane
StableStableStable

Workflow of Nps Protection and Deprotection

The standard life-cycle of an Nps-protected amino acid involves its formation via 2-nitrophenylsulfenyl chloride (Nps-Cl), stabilization as a dicyclohexylammonium (DCHA) salt, activation/coupling, and subsequent mild cleavage[2].

NpsWorkflow Start Free Amino Acid NpsCl Nps-Cl + Base (Protection) Start->NpsCl NpsAA Nps-Amino Acid (Unstable Free Acid) NpsCl->NpsAA DCHA DCHA Addition (Stabilization) NpsAA->DCHA Salt Nps-AA DCHA Salt (Storable Solid) DCHA->Salt Coupling Peptide Coupling (Activation) Salt->Coupling Liberation & Coupling ProtectedPeptide Nps-Peptide Coupling->ProtectedPeptide Deprotection Dilute HCl or Nucleophilic Cleavage ProtectedPeptide->Deprotection FreePeptide Elongated Free Peptide Deprotection->FreePeptide

Fig 1. Lifecycle of Nps-amino acids from protection to nucleophilic/acidolytic cleavage.

Experimental Protocols

Protocol A: Synthesis of Nps-Amino Acid DCHA Salts

Mechanistic Rationale: Free


-Nps-amino acids are generally unstable oils that degrade upon storage due to the extreme lability of the sulfenamide bond. To create a self-validating, storable reagent, the free acid is immediately converted into its dicyclohexylammonium (DCHA) salt, which precipitates as a stable, highly crystalline solid[2].

Materials:

  • Target Amino Acid (1.0 eq)

  • 2-Nitrophenylsulfenyl chloride (Nps-Cl) (1.1 eq)

  • 2 N NaOH (aqueous)

  • Dicyclohexylamine (DCHA) (1.0 eq)

  • Dioxane, Diethyl Ether, Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve the free amino acid (10 mmol) in a mixture of 2 N NaOH (5 mL, 10 mmol) and dioxane (10 mL). Cool the mixture to 0 °C in an ice bath.

  • Protection: Simultaneously add Nps-Cl (11 mmol) dissolved in dioxane (5 mL) and 2 N NaOH (5.5 mL) dropwise over 15 minutes under vigorous stirring. Maintain the pH around 8-9.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature. The solution will turn deep yellow/orange.

  • Acidification & Extraction: Add 50 mL of water, filter any insoluble byproducts, and cool the filtrate to 0 °C. Carefully acidify to pH 3.0 using cold 1 N

    
    . Immediately extract the liberated Nps-amino acid into ethyl acetate (3 × 30 mL).
    
  • Salt Formation (Critical Step): Wash the combined organic layers with water and dry over anhydrous

    
    . Filter the drying agent. To the organic filtrate, add DCHA (10 mmol) dropwise.
    
  • Crystallization: Stir for 15 minutes. The Nps-amino acid DCHA salt will precipitate. Add diethyl ether to drive the precipitation to completion. Filter the crystalline solid, wash with cold ether, and dry under vacuum.

Protocol B: Deprotection of the Nps Group

Mechanistic Rationale: While dilute HCl in nonpolar solvents (e.g., two equivalents of HCl in methanol) can cleave the Nps group, the liberated Nps-Cl intermediate can re-attach to the free amine or attack sensitive side-chains (like tryptophan). Therefore, modern protocols utilize nucleophilic cleavage or scavenger-assisted acidolysis. For instance, using 1-hydroxybenzotriazole (HOBt) in the presence of a weakly basic nucleophile (like aniline) transfers the Nps group to the nucleophilic acceptor smoothly, leaving the deblocked amine as an HOBt salt ready for immediate acylation[3]. Alternatively, thiols like 2-mercaptopyridine can be used[1].

Method 1: Thiol-Mediated Nucleophilic Cleavage (Mildest)

  • Preparation: Dissolve the Nps-protected peptide (1.0 eq) in DMF or Methanol (0.1 M concentration).

  • Cleavage: Add 2-mercaptopyridine (3.0 eq) and glacial acetic acid (1.0 eq)[1].

  • Incubation: Stir at room temperature for 30–60 minutes. The reaction progress can be monitored by TLC or LC-MS (disappearance of the yellow Nps-peptide).

  • Isolation: Evaporate the solvent under reduced pressure. The byproduct (2-nitrophenyl-2-pyridyl disulfide) can be removed by triturating the residue with cold diethyl ether, leaving the deprotected peptide acetate salt as a precipitate.

Method 2: HOBt/Aniline Cleavage (Optimized for immediate coupling)

  • Preparation: Dissolve the Nps-peptide in 2,2,2-trifluoroethanol (TFE) or DMF.

  • Reagent Addition: Add HOBt (2.0 eq) and Aniline (2.0 eq)[3].

  • Incubation: Stir at room temperature for 1 hour. The Nps group is transferred to aniline, forming N-(2-nitrophenylsulfenyl)aniline.

  • Subsequent Coupling: The resulting amine is generated as an HOBt salt. Because no tertiary amine base is required to neutralize strong acids, the next activated amino acid can be added directly to the reaction mixture for the next coupling step, minimizing the risk of base-catalyzed side reactions[3].

Conclusion

The 2-nitrophenylsulfenyl (Nps) group remains a powerful tool in the arsenal of synthetic peptide chemists. By leveraging its unique sulfenamide chemistry, researchers can bypass the limitations of standard Boc/Fmoc strategies, particularly when dealing with highly acid-sensitive sequences or when strict prevention of racemization is required. Proper handling—specifically the use of DCHA salts for storage and nucleophilic scavengers during deprotection—ensures high-yield, self-validating synthetic cycles.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. American Chemical Society. Available at:[Link]

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. Available at:[Link]

  • Bednarek, M. A., & Bodanszky, M. (1995). Coupling in the absence of tertiary amines. V. Removal of the 2-nitrobenzenesulfenyl (NPS) group with 1-hydroxybenzotriazole in the presence of aniline or N-methylaniline. International Journal of Peptide and Protein Research, 45(1), 64-69. Available at:[Link]

  • Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Wiley-VCH. Available at:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid

[1] Abstract & Scope This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of 2-((2-Nitrophenyl)thio)benzoic acid (CAS: 19806-43-0). This compound, a diaryl sulf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of 2-((2-Nitrophenyl)thio)benzoic acid (CAS: 19806-43-0). This compound, a diaryl sulfide scaffold featuring both a carboxylic acid and a nitro group, serves as a critical intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzothiazepines) and non-steroidal anti-inflammatory drugs (NSAIDs).

The method addresses specific analytical challenges:

  • Hydrophobicity (LogP ~3.76): Requiring a strong organic eluent for elution.

  • Acidic Functionality: Necessitating pH control to prevent peak tailing.[1]

  • Impurity Profiling: Separating the target from unreacted starting materials (2-nitrothiophenol, 2-chlorobenzoic acid) and oxidative byproducts (sulfoxides/sulfones).

Chemical Context & Impurity Logic

To design an effective separation, one must understand the synthesis pathway. The target molecule is typically synthesized via an S-arylation (Ullmann-type coupling) or Nucleophilic Aromatic Substitution (


).
Synthesis Pathway & Impurity Origins
  • Reaction: 2-Chlorobenzoic acid + 2-Nitrothiophenol

    
     2-((2-Nitrophenyl)thio)benzoic acid.
    
  • Critical Impurities:

    • Precursors: Unreacted thiol (prone to oxidation) and benzoic acid derivative.

    • Byproducts: Bis(2-nitrophenyl)disulfide (oxidative dimerization of the thiol).

    • Degradants: Sulfoxides (

      
      ) and Sulfones (
      
      
      
      ) formed during storage or stress.

SynthesisImpurity SM1 2-Chlorobenzoic Acid (Starting Material) Product 2-((2-Nitrophenyl)thio) benzoic acid (Target) SM1->Product Base/Heat SM2 2-Nitrothiophenol (Starting Material) SM2->Product Impurity1 Bis(2-nitrophenyl)disulfide (Oxidative Impurity) SM2->Impurity1 Oxidation (Air) Impurity2 Sulfoxide/Sulfone Derivatives Product->Impurity2 Oxidation (Storage)

Figure 1: Synthesis pathway showing the origin of critical impurities tracked by this method.

Method Development Strategy

Column Selection: The C18 Standard

Given the aromatic backbone and moderate hydrophobicity, a C18 (Octadecyl) stationary phase is the standard choice.

  • Recommendation: Use an End-capped C18 column .[1]

  • Reasoning: The target contains a free carboxylic acid.[2] Non-end-capped columns have free silanol groups (

    
    ) that can hydrogen bond with the acid, leading to severe peak tailing. End-capping blocks these sites.
    
Mobile Phase pH Control
  • Challenge: The carboxylic acid group (

    
    ) can exist in equilibrium between neutral (
    
    
    
    ) and ionized (
    
    
    ) states, causing peak broadening.
  • Solution: Acidify the mobile phase to pH

    
     2.5 .
    
  • Mechanism: At pH <

    
    , the acid remains protonated (neutral). This increases retention on the hydrophobic C18 phase and sharpens the peak shape. Formic acid (0.1%) is preferred over phosphate buffers for LC-MS compatibility, though Phosphoric acid provides excellent UV transparency.
    
Detection Wavelength

The nitro group (


) is a strong chromophore.
  • Primary Wavelength: 254 nm (Aromatic ring absorption).

  • Secondary Wavelength: 320-330 nm (Nitro group specific). Using 320 nm increases selectivity against non-nitro impurities.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to ensure reproducibility)
Injection Volume 10

L
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 20 Minutes
Gradient Program

A gradient is required to elute the polar starting materials early and the hydrophobic disulfide impurities late.

Time (min)% Mobile Phase BEvent
0.020%Initial equilibration
2.020%Isocratic hold for polar impurities
12.090%Linear ramp to elute Target & Disulfides
15.090%Wash step
15.120%Return to initial conditions
20.020%Re-equilibration
Sample Preparation
  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile .

    • Note: If the pure solid is difficult to dissolve, dissolve first in a small volume of 100% ACN or Methanol, then dilute with water. Ensure the final solution is clear.

  • Concentration: 0.5 mg/mL for purity check; 0.1 mg/mL for assay.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter before injection.
    

Method Validation Parameters

To ensure the method is "Trustworthy" (Part 2), the following validation criteria must be met:

ParameterAcceptance CriteriaScientific Rationale
System Suitability (SST) Tailing Factor (

) < 1.5
Ensures acidic mobile phase is effectively suppressing ionization.
Resolution (

)

between Target and nearest impurity
Critical for accurate integration of the main peak.
Linearity (

)

(Range: 10 - 1000

)
Confirms detector response is proportional to concentration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Defines the sensitivity for trace impurity detection.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Gradient Elution Filter->Inject Separation Separation (C18 Column) Acidic Mobile Phase Inject->Separation Detection UV Detection (254 nm & 320 nm) Separation->Detection Data Data Analysis (Integration & Purity %) Detection->Data

Figure 2: Step-by-step analytical workflow for sample processing and data acquisition.[3][4][5]

Troubleshooting & Expert Tips

  • Peak Tailing: If the main peak tails (

    
    ), the mobile phase may not be acidic enough. Ensure you are using Formic Acid (0.1%)  or Phosphoric Acid (0.1%) . Do not use neutral water.
    
  • Ghost Peaks: If you see peaks in the blank injection, check the water quality. Thio-compounds can be "sticky"; ensure the needle wash (50:50 Methanol:Water) is effective to prevent carryover.

  • Retention Shifts: The retention of this compound is highly sensitive to organic modifier percentage. A 1% error in ACN mixing can shift retention by 0.5-1.0 min. Use pre-mixed solvents if the pump mixing is inconsistent.

References

  • National Institutes of Health (NIH). (1999).[6] Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Acetamido-6-(phenylthio)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, p-nitrothio-, S-(p-tolyl) ester (CID 34166) - Molecular Properties. Retrieved from [Link]

Sources

Method

Advanced Application Note: Reversed-Phase HPLC Method Development for the Baseline Separation of Nitrobenzoic Acid Isomers

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Objective: To establish mechanistically sound, self-validating protocols for the baseline resolution of ortho-, meta-, and par...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Objective: To establish mechanistically sound, self-validating protocols for the baseline resolution of ortho-, meta-, and para-nitrobenzoic acid isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Insights: The Causality of Isomeric Separation

Para-nitrobenzoic acid (p-NBA) is a critical synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as anesthesin and p-aminobenzoic acid[1]. Regulatory and synthesis standards demand that p-NBA purity exceeds 99.5%, making the detection and quantification of its ortho- (o-NBA) and meta- (m-NBA) isomers a strict quality control requirement[1].

However, separating these positional isomers via conventional 2 is notoriously difficult[2]. The causality behind this chromatographic challenge lies in their nearly identical polarity and pKa values (e.g., 3-nitrobenzoic acid has a pKa of ~3.46)[3].

  • The Causality of pH Adjustment: In standard, unbuffered aqueous mobile phases (e.g., pure water-methanol), nitrobenzoic acids dissociate into anionic forms[1]. Because ionized analytes exhibit minimal hydrophobic interaction with non-polar C18 stationary phases, they co-elute near the column's void volume as a single unresolved peak[1]. To force retention, the mobile phase pH must be suppressed at least two units below the analyte's pKa[3]. By adding 0.4% acetic acid, the pH is lowered to approximately 2.99[1],[2]. This protonates the carboxylic acid groups, rendering the isomers neutral and allowing subtle structural differences to dictate their interaction with the C18 phase[3].

  • The Causality of Organic Modifier Selection: While a methanol-water-acetic acid system successfully separates the isomers, it suffers from excessive retention times—up to 32.2 minutes for p-NBA[1]. Substituting methanol with a weaker polar solvent like 2-propanol optimizes the eluent's polarity, dramatically reducing analysis time while maintaining the required selectivity[1].

Self-Validating System Suitability Testing (SST)

A robust analytical protocol must be a self-validating system. Before analyzing unknown samples, the HPLC system must independently verify its resolving power. If the following System Suitability Testing (SST) criteria are not met, the run must be aborted and the mobile phase re-evaluated:

  • Resolution (

    
    ):  Must be 
    
    
    
    between all adjacent isomer peaks (critical for baseline separation)[1].
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the p-NBA peak to ensure accurate integration.
  • Precision (RSD): Relative Standard Deviation must be

    
     for peak areas across five replicate injections of the standard mix.
    

Experimental Methodologies

Protocol A: Isocratic Elution with 2-Propanol/Acetic Acid (Primary QC Method)

This protocol relies on simple pH suppression and is highly reproducible for standard pharmaceutical quality control[1].

Step-by-Step Workflow:

  • Stationary Phase Preparation: Install a C18 bonded silica column (150 mm × 4.6 mm I.D., 5 µm particle size)[1],[2]. Equilibrate the column oven to ambient temperature.

  • Mobile Phase Compounding: In a volumetric flask, combine Analytical Reagent Grade 2-propanol, HPLC-grade water, and glacial acetic acid in a 20:80:0.4 (v/v/v) ratio[1],[2]. Verify the pH is exactly 2.99[1],[2].

  • Degassing: Filter the mobile phase through a 0.45 µm PTFE membrane and degas via ultrasonication for 15 minutes to prevent baseline noise.

  • Chromatographic Parameters: Set the isocratic flow rate to 1.2 mL/min[1],[2]. Set the UV detector wavelength to 254 nm[1],[2].

  • Execution & Validation: Inject 10 µL of the standard mixture containing o-, m-, and p-NBA[2]. Verify that SST criteria (

    
    ) are met before proceeding with the sample batch[1].
    
Protocol B: Enhanced Selectivity via -Cyclodextrin Modifier (Alternative Method)

For highly complex matrices where isocratic pH adjustment is insufficient, adding a macrocyclic modifier exploits steric inclusion mechanisms to artificially enhance resolution[2],[4].

Step-by-Step Workflow:

  • Stationary Phase Preparation: Install a high-efficiency Kromasil C18 column (200 mm × 4.6 mm I.D.)[2],[4].

  • Mobile Phase Compounding: Mix Methanol, HPLC-grade water, and Tetrahydrofuran (THF) in a 55:44:1 (v/v/v) ratio[2],[4]. Dissolve

    
    -cyclodextrin into this mixture to achieve a final concentration of 0.02 mol/L[2],[4].
    
  • Chromatographic Parameters: Utilize a step-flow gradient: 2.0 mL/min for the first 4 minutes, increasing to 2.6 mL/min for the remainder of the run (total 10 mins)[2],[4]. Set UV detection to 254 nm[2],[4].

  • Execution: Inject the sample. The hydrophobic cavity of

    
    -cyclodextrin will selectively encapsulate the isomers based on their spatial geometry, forcing separation.
    

Quantitative Data Summaries

Table 1: Comparison of RP-HPLC Methodologies for Nitrobenzoic Acid Isomers

ParameterProtocol A (Acetic Acid Modifier)Protocol B (

-Cyclodextrin Modifier)
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)Kromasil C18 (200 mm x 4.6 mm)
Mobile Phase 2-Propanol : Water : Acetic Acid (20:80:0.4)MeOH : Water : THF (55:44:1) + 0.02M

-CD
Flow Rate 1.2 mL/min (Isocratic)2.0 mL/min

2.6 mL/min (Step Gradient)
Detection UV at 254 nmUV at 254 nm
Mechanism pH suppression (Protonation)Steric inclusion complexation

Table 2: Performance Metrics for Protocol A (Isocratic Method) [1]

IsomerLimit of Detection (LOD)Resolution (

)
o-Nitrobenzoic Acid 4 µg/mL

m-Nitrobenzoic Acid 7 µg/mL

p-Nitrobenzoic Acid 5 µg/mL

Visualizations

Retention_Mechanism A Nitrobenzoic Acid Isomers (Aqueous Mobile Phase) B Neutral pH (pH > 4) Ionized Form (Anions) A->B  No Acid Modifier C Acidic pH (pH ~3) Neutral Form (Protonated) A->C  Add 0.4% Acetic Acid D Minimal C18 Interaction Co-elution near Void Volume B->D E Strong C18 Interaction Hydrophobic Retention C->E F Baseline Isomeric Separation (Driven by Polarity Differences) E->F

Causality of pH adjustment on the retention and separation of nitrobenzoic acid isomers.

HPLC_Workflow N1 Analyze Analyte Properties (pKa ~3.46, Polarity) N2 Select Stationary Phase (C18 Bonded Silica) N1->N2 N3 Suppress Ionization Adjust pH < 3.0 (e.g., Acetic Acid) N2->N3 N4 Optimize Organic Modifier (2-Propanol vs Methanol) N3->N4 N5 Evaluate Resolution (Rs ≥ 1.5 for all isomers?) N4->N5 N6 Method Validated Proceed to Quantification N5->N6  Yes N7 Poor Resolution Co-elution observed N5->N7  No N8 Add Mobile Phase Modifier (e.g., β-cyclodextrin) N7->N8 N8->N5  Re-evaluate

Workflow for optimizing RP-HPLC parameters to resolve nitrobenzoic acid isomers.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. doi.org.[Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. mac-mod.com. [Link]

  • [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. nih.gov.[Link]

Sources

Application

Advanced Application Note: Ullmann Condensation Protocol for Synthesizing 2-(4-Nitrophenyl)benzoic Acid

[1] Executive Summary This application note details the synthesis of 2-(4-nitrophenyl)benzoic acid (CAS: 5227-60-1) via the Ullmann Condensation (chemically defined as a Copper-Mediated Cross-Biaryl Coupling). While Pall...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the synthesis of 2-(4-nitrophenyl)benzoic acid (CAS: 5227-60-1) via the Ullmann Condensation (chemically defined as a Copper-Mediated Cross-Biaryl Coupling). While Palladium-catalyzed Suzuki-Miyaura coupling is often the modern default for biaryls, the Ullmann protocol remains a critical tool for industrial scalability due to the low cost of copper relative to palladium and the avoidance of boronic acid instabilities.

Core Challenge: The classical Ullmann reaction typically yields symmetric biaryls (homocoupling). Synthesizing an asymmetric biaryl like 2-(4-nitrophenyl)benzoic acid requires precise control over stoichiometry and thermal conditions to favor cross-coupling between the electron-deficient 4-nitrohalobenzene and the 2-halobenzoic acid.

Scope:

  • Method A: Classical Activated Copper Bronze Protocol (High thermal robustness).

  • Method B: Modern Ligand-Accelerated Protocol (Lower temperature, higher selectivity).

  • Purification: A self-validating Acid-Base extraction workflow to isolate the acidic product from neutral homocoupled byproducts.

Chemical Strategy & Mechanism[2][3][4][5]

The "Condensation" Nomenclature

Note on Scientific Integrity: Historically, the term "Ullmann Condensation" referred to the formation of C-N or C-O bonds (e.g., synthesis of N-phenylanthranilic acid). However, in specific industrial contexts regarding benzoic acid derivatives, the term is often applied to the formation of the C-C biaryl bond. This guide addresses the C-C biaryl coupling .

Reaction Scheme

The synthesis involves the coupling of 2-iodobenzoic acid (Substrate A) and 1-iodo-4-nitrobenzene (Substrate B) using a Copper catalyst.[1][2][3][4][5][6][7][8][9][10][11][12]



Mechanistic Pathway (Catalytic Cycle)

The reaction proceeds via an oxidative addition/reductive elimination cycle. In the modern variation, a bidentate ligand (L) stabilizes the Cu(I) species, preventing catalyst aggregation and lowering the activation energy.

UllmannCycle Start Cu(I)-L Complex OxAdd Oxidative Addition (Ar-I adds to Cu) Start->OxAdd + Ar-I (Substrate A) Int1 Cu(III) Intermediate [L-Cu(III)(Ar)I2] OxAdd->Int1 TransMet Ligand Exchange/Transmetallation (Second Aryl Group Enters) Int1->TransMet + Ar'-I (Substrate B) + Base Int2 Diaryl Cu(III) Complex TransMet->Int2 RedElim Reductive Elimination (C-C Bond Formation) Int2->RedElim RedElim->Start Regenerate Catalyst Product 2-(4-nitrophenyl)benzoic acid RedElim->Product

Figure 1: Catalytic cycle for Ligand-Accelerated Ullmann Biaryl Coupling involving Cu(I)/Cu(III) species.

Experimental Protocols

Pre-requisite: Activation of Copper Bronze (For Method A)

Critical Step: Commercial copper powder often possesses a surface oxide layer that inhibits reactivity.

  • Dissolve 2g of iodine in 100mL acetone.

  • Add 10g copper bronze powder; stir for 10 min.

  • Filter and wash with acetone (2x), then dilute HCl (1x), then acetone (2x).

  • Dry under vacuum immediately before use.

Method A: Classical High-Temperature Protocol

Best for: Robustness, lower cost, tolerance of moisture.

Reagents:

  • 2-Iodobenzoic acid (2.48 g, 10 mmol)

  • 1-Iodo-4-nitrobenzene (3.74 g, 15 mmol) (Excess used to drive kinetics)

  • Activated Copper Bronze (1.9 g, 30 mmol)

  • DMF (Dimethylformamide), Anhydrous (30 mL)

  • Sand bath or Oil bath (Set to 160°C)

Procedure:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer (magnetic stirring often fails with heavy Cu loading).

  • Charging: Add 2-iodobenzoic acid, 1-iodo-4-nitrobenzene, and DMF. Purge with

    
     for 15 mins.
    
  • Initiation: Add Activated Copper Bronze in one portion.

  • Reaction: Heat to reflux (approx. 150-160°C) . Maintain vigorous stirring for 6-8 hours.

    • Visual Cue: Mixture will darken significantly to a deep brown/purple slurry.

  • Termination: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).[1]

Method B: Modern Ligand-Accelerated Protocol

Best for: Higher yield, milder conditions, reduced homocoupling.

Reagents:

  • 2-Iodobenzoic acid (2.48 g, 10 mmol)

  • 1-Iodo-4-nitrobenzene (2.99 g, 12 mmol)

  • CuI (Copper(I) Iodide) (190 mg, 10 mol%)

  • Ligand: 1,10-Phenanthroline (180 mg, 10 mol%)

  • Base:

    
     (Cesium Carbonate) (6.5 g, 20 mmol)
    
  • Solvent: DMF or DMSO (20 mL)

Procedure:

  • Complexation: In the reaction flask, dissolve CuI and 1,10-Phenanthroline in DMF. Stir for 10 min under

    
     to form the active catalyst complex (Solution turns clear/yellowish).
    
  • Addition: Add 2-iodobenzoic acid, 1-iodo-4-nitrobenzene, and

    
    .
    
  • Reaction: Heat to 110°C . Stir for 12-16 hours.

    • Note: The lower temperature significantly reduces the formation of 4,4'-dinitrobiphenyl (homocoupling impurity).

Purification & Isolation Workflow

The following workflow utilizes the acidic nature of the product to separate it from neutral reagents (unreacted nitro-iodobenzene and homocoupled byproducts).

Purification Crude Crude Reaction Mixture (DMF, Cu salts, Product, Byproducts) Filter Filtration (Celite Pad) Crude->Filter Remove Cu solids Evap Evaporate DMF (Rotovap) Filter->Evap Residue Solid Residue Evap->Residue BaseExt Partition: Ethyl Acetate + 1M NaOH Residue->BaseExt OrgLayer Organic Layer (Contains Neutral Impurities: 4,4'-dinitrobiphenyl, unreacted halides) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (pH > 10) (Contains Product as Carboxylate Salt) BaseExt->AqLayer Keep Acidify Acidify with HCl to pH 2-3 AqLayer->Acidify Precip Precipitate Formation Acidify->Precip FinalFilter Vacuum Filtration & Wash (Cold H2O) Precip->FinalFilter Product Pure 2-(4-nitrophenyl)benzoic acid FinalFilter->Product

Figure 2: Acid-Base Extraction Workflow for isolation of 2-(4-nitrophenyl)benzoic acid.

Detailed Steps:

  • Filtration: Filter the cooled reaction mixture through a Celite pad to remove copper salts. Wash the pad with Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Add 1M NaOH (aq) . Shake vigorously.

    • Chemistry: The 2-(4-nitrophenyl)benzoic acid converts to its water-soluble sodium salt. Neutral impurities (homocoupled dinitrobiphenyls) remain in the Ethyl Acetate.

  • Separation: Collect the aqueous (bottom) layer. Perform a second wash of the aqueous layer with fresh Ethyl Acetate to ensure removal of all neutrals.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring until pH reaches ~2.0. The product will precipitate as a pale yellow/off-white solid.

  • Recrystallization: Filter the solid. Recrystallize from Ethanol/Water (3:1) to obtain analytical purity.

Data Analysis & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Pale yellow crystalline solidDarker color indicates residual Copper or Nitro-impurities.
Melting Point 160°C - 164°CSharp range indicates high purity.
Yield (Method A) 45% - 55%Lower due to statistical homocoupling.
Yield (Method B) 60% - 75%Ligand control improves selectivity.
1H NMR (DMSO-d6)

12.8 (s, 1H, COOH), 8.3 (d, 2H), 7.9 (d, 1H), 7.6-7.4 (m, 5H)
Diagnostic peaks: Carboxylic proton and AA'BB' pattern of nitro-ring.
Troubleshooting Guide
  • Problem: Low Yield / Mostly Starting Material.

    • Cause: Inactive Copper (Method A) or Oxygen poisoning (Method B).

    • Fix: Re-activate copper bronze immediately before use. Ensure strict

      
       atmosphere.
      
  • Problem: Product is dark/green.

    • Cause: Copper carryover.

    • Fix: Wash the precipitated solid with dilute EDTA solution or perform a second recrystallization with charcoal.

References

  • Organic Chemistry Portal. (2025). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from [Link]

  • Fanta, P. E. (1974). The Ullmann Synthesis of Biaryls. Synthesis, 1974(01), 9-21.
  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
  • RSC Education. (2025). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (Reference for handling nitro-iodo precursors). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low purity in 2-nitro-4-methylsulfonylbenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) . NMSBA is a critical intermediate in the production of mesotrione and other agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) . NMSBA is a critical intermediate in the production of mesotrione and other agrochemicals. Achieving high purity (>98%) is notoriously difficult due to the strongly electron-withdrawing nature of the substituents on the benzene ring, which complicates oxidation and promotes stubborn impurities [1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome low yield and poor purity in your NMSBA workflows.

Part 1: Troubleshooting & FAQs

Q1: My final NMSBA product contains high levels of unreacted 2-nitro-4-methylsulfonyltoluene (NMST). How can I drive the reaction to completion without over-oxidizing? Root Cause: The methyl group in NMST is highly deactivated by the strongly electron-withdrawing nitro (


) and methylsulfonyl (

) groups. Standard oxidants often fail to achieve full conversion [4]. Solution: If using the traditional nitric acid method, ensure the use of a Vanadium Pentoxide (

) catalyst and strictly control the reaction temperature at 142–146 °C. The reaction must be maintained for 1–2 hours post-addition [1]. Do not simply increase the temperature or reaction time to force completion, as this exponentially increases the formation of dinitro by-products. Instead, accept a slight incomplete conversion and implement an alkaline dissolution step during workup. NMST is insoluble in aqueous alkali, allowing it to be easily filtered out and recycled, instantly boosting the purity of the final NMSBA product [2].

Q2: HPLC analysis shows dinitro analogue impurities in my NMSBA batch. Standard recrystallization isn't removing them. What is the mechanism to eliminate them? Root Cause: Dinitro impurities arise from harsh nitration or over-oxidation conditions. Because their solubility profile closely mimics NMSBA under acidic conditions, standard solvent recrystallization is highly inefficient [2]. Solution: The most reliable method is alkaline hydrolysis . By treating the crude product with


 at pH 8.5–10 and heating to 60–95 °C, the dinitro impurities are selectively and irreversibly hydrolyzed into water-soluble degradation products. When you subsequently acidify the solution to pH 1.5–2.0, only the high-purity NMSBA precipitates, leaving the degraded impurities in the aqueous filtrate [2].

Q3: We are facing heavy metal contamination and environmental pushback using


/

. Are there high-purity, green alternatives for NMST oxidation?
Root Cause: Traditional

oxidation generates massive amounts of

gas and requires toxic heavy metal catalysts (

or

), leading to hazardous waste [3]. Solution: The industry is shifting toward catalytic aerobic oxidation or hydrogen peroxide systems:
  • 
     with 
    
    
    
    :
    Utilizing 40-50%
    
    
    at 55–80 °C eliminates
    
    
    emissions and significantly reduces heavy metal leaching while maintaining ~98.5% purity [3].
  • 
     with Iron(II) Phthalocyanine (FePc):  Operating at 55 °C under 2.0 MPa oxygen, FePc facilitates a radical pathway that selectively oxidizes the deactivated methyl group without generating dinitro impurities, achieving excellent conversion rates under mild conditions[4].
    

Part 2: Quantitative Data Comparison

The following table summarizes the performance metrics of various NMSBA oxidation pathways to help you select the optimal route for your purity requirements.

Oxidation MethodCatalystTemp (°C)Typical YieldTypical PurityPrimary AdvantagePrimary Drawback
Nitric Acid (

)
[1]

142–14689% - 92%~98.2%Highly scalable, fast kinetics.

emissions, Vanadium toxicity.
Hydrogen Peroxide (

)
[3]

55–80~78% - 80%>98.5%No

gas, greener profile.
Higher reagent cost, exothermic risk.
Aerobic Oxidation (

)
[4]
FePc55~53%>99.0%Mild conditions, no dinitro impurities.Requires pressurized

(2.0 MPa).
Electrochemical [3]

mediated
95~49%>95.0%Reusable catalyst system.Lower yield, complex cell setup.

Part 3: Experimental Protocols

Protocol A: High-Purity Alkaline Double-Isolation Purification

This protocol is a self-validating system: If unreacted NMST is present, it will visibly remain on the filter paper during Step 3. If dinitro impurities are present, the alkaline heat treatment irreversibly alters them, ensuring they cannot co-precipitate in Step 5.

  • Suspension: Transfer 100 g of crude NMSBA (containing NMST and dinitro impurities) into a reactor containing 300 mL of deionized water.

  • Alkaline Dissolution: Slowly add 30%

    
     aqueous solution dropwise under continuous stirring until the pH stabilizes between 8.5 and 10.0. Heat the mixture to 60 °C (or up to 90 °C if high levels of dinitro impurities are suspected) [2].
    
  • Hot Filtration: Stir for 45 minutes to ensure complete formation of water-soluble sodium 2-nitro-4-methylsulfonylbenzoate. Perform a hot filtration. Validation: The insoluble filter cake is unreacted NMST. Wash it with water and set aside for recycling [1].

  • Hydrolysis: Maintain the filtrate at 60 °C for an additional 30 minutes to ensure complete hydrolysis of any dissolved dinitro analogues[2].

  • Acidification & Precipitation: Cool the filtrate to 35 °C. Slowly add 40%

    
     dropwise until the pH reaches 1.5 to 2.0. A thick, light-yellow precipitate of pure NMSBA will form.
    
  • Isolation: Stir for 40 minutes at 35 °C to allow complete crystal growth. Centrifuge or filter the slurry, wash the filter cake twice with cold deionized water, and dry at 55–60 °C [1].

Part 4: Workflow Visualization

The following diagram maps the causality of the synthesis and the critical purification checkpoints required to isolate high-purity NMSBA.

G NMST 2-nitro-4-methylsulfonyltoluene (NMST) Oxidation Oxidation Step (HNO3/V2O5 or H2O2/CuO/Al2O3) NMST->Oxidation Catalyst + Oxidant Crude Crude NMSBA (Contains NMST & Dinitro Impurities) Oxidation->Crude Incomplete Conversion Alkaline Alkaline Dissolution (NaOH, pH 8.5-10, 60-90°C) Crude->Alkaline Hydrolyzes Dinitro Impurities Filtration Hot Filtration (Removes Unreacted NMST) Alkaline->Filtration Acidification Acidification & Precipitation (H2SO4, pH 1.5-2.0, 35°C) Filtration->Acidification Soluble Sodium Salt Filtrate Pure High-Purity NMSBA (>98.5% Purity) Acidification->Pure Crystallization

Caption: Workflow for NMSBA synthesis and alkaline double-isolation purification.

Part 5: References

  • Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid. Google Patents (CN106565555A). Retrieved from:

  • Purification of 2-nitro-4-methylsulphonylbenzoic acid. Google Patents (US7285678B2). Retrieved from:

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. Retrieved from:[Link]

  • Iron(II) and copper(II) phthalocyanine-catalyzed synthesis of 2-nitro-4-methylsulfonylbenzoic acid under mild conditions. Journal of Chemical Sciences. Retrieved from:[Link]

Optimization

Technical Support Center: Optimizing the Oxidation of 2-Nitro-4-Methylsulfonyl Toluene (NMST)

Welcome to the Technical Support Center for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a critical intermediate in the development of triketone herbicides like Mesotrione and Tembotrione[1]. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a critical intermediate in the development of triketone herbicides like Mesotrione and Tembotrione[1]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot byproduct formation during the oxidation of 2-nitro-4-methylsulfonyl toluene (NMST).

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Overview & Reaction Pathway

The oxidation of the methyl group on the NMST aromatic ring proceeds through a stepwise radical or electrophilic mechanism, depending on the oxidant. The transformation follows a strict kinetic pathway: Toluene → Benzyl Alcohol → Benzaldehyde → Benzoic Acid .

Byproducts typically arise from two distinct failures in this pathway:

  • Kinetic Bottlenecks: Premature quenching leaves partially oxidized intermediates (alcohol/aldehyde) in the final mixture.

  • Reagent Pooling: Excess harsh oxidants (like HNO3) at high temperatures drive off-target reactions, such as over-nitration or oxidative ring cleavage.

Pathway NMST 2-Nitro-4-methylsulfonyl toluene (NMST) Alcohol Benzyl Alcohol Intermediate NMST->Alcohol Oxidation Byproduct1 Over-nitration Products NMST->Byproduct1 Excess HNO3 High Temp Aldehyde Benzaldehyde Intermediate Alcohol->Aldehyde Oxidation NMSBA 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA) Aldehyde->NMSBA Oxidation Byproduct2 Incomplete Oxidation (Aldehyde Accumulation) Aldehyde->Byproduct2 Premature Quenching

Fig 1: Stepwise oxidation pathway of NMST highlighting primary byproduct divergence points.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high levels of the benzaldehyde intermediate in my final product?

A: Accumulation of the benzaldehyde intermediate indicates a kinetic bottleneck in the final oxidation step.

  • Causality: This is typically caused by premature thermal quenching or insufficient oxidant stoichiometry. For example, in H₂O₂/CuO systems, the molar ratio must reach at least 1:7 (NMST:H₂O₂) to drive the equilibrium fully toward the carboxylic acid[2].

  • Self-Validating Action: Implement a feedback-loop hold phase. Do not initiate the cooling sequence until in-process HPLC confirms the benzaldehyde peak area is <0.5%. If the peak persists, verify the oxidant feed lines for vapor lock or increase the hold temperature by 2-3°C.

Q2: How do I reduce over-nitration byproducts when using the Nitric Acid/V₂O₅ system?

A:

  • Causality: Nitric acid acts as both an oxidant and a potent nitrating agent. When the HNO₃ feed rate exceeds the turnover frequency of the V₂O₅ catalyst, unreacted HNO₃ pools in the reactor. At elevated temperatures (140°C+), this excess drives electrophilic aromatic substitution, leading to over-nitrated byproducts or oxidative ring cleavage[3].

  • Self-Validating Action: Synchronize the HNO₃ dosing rate with the reaction kinetics. Use a controlled dosing pump set to a maximum acceleration rate of 0.383 g/min . Ensure the agitation system is self-priming to maximize gas-liquid mass transfer, which prevents localized pooling[4].

Q3: Are there greener alternatives to the harsh HNO₃/H₂SO₄ oxidation that produce fewer byproducts?

A: Yes. Two prominent alternatives significantly reduce the byproduct profile associated with harsh acidic oxidations:

  • Hydrogen Peroxide with CuO/Al₂O₃: This method eliminates NOₓ gas generation and reduces over-nitration risks. It operates at a milder 60-65°C, yielding up to 78.3% NMSBA[5].

  • Indirect Electrochemical Oxidation: Utilizing a Cr³⁺/Cr⁶⁺ mediator in 7.0 mol/L H₂SO₄ at 95°C. This method achieves high selectivity by controlling the electrochemical potential, yielding ~49.4% but with excellent stability over multiple cycles[6].

Workflow Start High Byproducts Detected (HPLC Analysis) CheckType Identify Byproduct Type Start->CheckType TypeA Aldehyde/Alcohol (Incomplete Oxidation) CheckType->TypeA TypeB Over-nitration / Ring Cleavage CheckType->TypeB ActionA1 Check Oxidant Stoichiometry TypeA->ActionA1 ActionB1 Reduce HNO3 Conc. / Feed Rate TypeB->ActionB1 ActionA2 Increase Hold Time / Temp ActionA1->ActionA2 ActionB2 Optimize Catalyst (e.g., V2O5) ActionB1->ActionB2

Fig 2: Decision tree for troubleshooting byproduct accumulation during NMST oxidation.

Part 3: Comparative Data & Optimized Protocols

Quantitative Comparison of Oxidation Methodologies
Oxidation MethodCatalyst / MediatorOperating TempTypical YieldPrimary Byproduct RisksMitigation Strategy
Nitric Acid (HNO₃) V₂O₅140 - 146°C89.9% - 98.1%Over-nitration, NOₓ gasesStrict feed rate control (0.383 g/min )
Hydrogen Peroxide CuO/Al₂O₃60 - 65°C~78.3%Incomplete oxidation (aldehyde)Maintain 1:7 NMST:H₂O₂ molar ratio
Electrochemical Cr³⁺/Cr⁶⁺95°C~49.4%Chromium contaminationOptimize current density (5 A/dm²)
Standardized Protocol: V₂O₅-Catalyzed Nitric Acid Oxidation of NMST

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

  • Reactor Preparation: Charge a glass-lined reactor with 600.0 g of 70% H₂SO₄. Activate the self-priming agitation system. Causality: High-shear agitation is required to ensure optimal mass transfer and prevent localized thermal spikes.

  • Substrate & Catalyst Loading: Add 97.83 g of NMST (99% purity) and 1.95 g of V₂O₅ powder (98% purity). Stir continuously for 10 minutes. Causality: V₂O₅ must be uniformly dispersed in the acidic medium before heating to prevent localized hot spots that cause ring cleavage.

  • Heating & Oxidation: Heat the system rapidly to 140°C. Begin dropwise addition of 230 g of 68% HNO₃ at an acceleration rate of 0.383 g/min over approximately 10 hours. Causality: Controlling the HNO₃ feed rate ensures the oxidant is consumed by the catalytic cycle as fast as it is introduced, preventing pooling and subsequent over-nitration[4].

  • Hold & Validation Phase: Maintain 140°C for 1-2 hours post-addition.

    • Self-Validation Step: Pull a sample for HPLC analysis. The reaction is deemed complete only when unreacted NMST is <1% and the benzaldehyde intermediate is <0.5%. If these thresholds are not met, the system dictates an extension of the hold time by 30 minutes before re-testing.

  • Quenching & Isolation: Cool the reaction solution slowly to 10-20°C with continuous stirring. Filter the precipitated NMSBA. Wash the filter cake three times with 150 g of water to remove residual acids and vanadium catalyst. Dry at 55-60°C to achieve >98% purity[3].

References

  • Cheng, C., Wei, Z., & Ma, X. (2015). "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid." Asian Journal of Chemistry. Available at:[Link]

  • "Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr." (2015). International Journal of Electrochemical Science. Available at: [Link]

  • "Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid." Google Patents (CN106565555A).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Sulfonylbenzoic Acid Derivatives

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Sulfonylbenzoic Acid Derivatives Audience: R&D Scientists, QC Analysts Executive Summary: The "Permanent Ion" Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Sulfonylbenzoic Acid Derivatives Audience: R&D Scientists, QC Analysts

Executive Summary: The "Permanent Ion" Challenge

Sulfonylbenzoic acid derivatives (e.g., 2-sulfobenzoic acid, breakdown products of sulfonylurea herbicides) present a unique chromatographic challenge: they are permanently ionized under standard reversed-phase (RP) conditions.

While the benzoic acid moiety has a pKa of ~4.2, the sulfonic acid group is a strong acid (pKa < 1). At the typical HPLC pH range (2.0–4.0), the molecule exists as a zwitterion or anion, leading to rapid elution (void volume) and secondary silanol repulsion on standard C18 columns.

This guide moves beyond basic "check the pump" advice. We focus on the chemical causality of retention failure and provide self-validating protocols to fix it.

Module 1: Retention & Selectivity (The "Void Volume" Trap)

Q: Why do my sulfonylbenzoic acid peaks elute in the void volume (t0) on a C18 column?

The Mechanism: Standard C18 columns rely on hydrophobic interaction. Sulfonylbenzoic acids are highly polar and anionic. The negatively charged sulfonate group (


) creates a hydration shell that prevents the molecule from partitioning into the hydrophobic C18 ligands. Furthermore, if residual silanols on the silica surface are ionized (

), they electrostatically repel the anionic analyte.

The Solution: You have three viable pathways. Do not mix them; choose one based on your detector (UV vs. MS).

Pathway A: Ion-Pairing Chromatography (IPC) – Best for UV Detection

Add a cationic ion-pairing reagent to the mobile phase. The cation (e.g., Tetrabutylammonium, TBA) forms a neutral, hydrophobic complex with the sulfonate anion, allowing it to retain on the C18 phase.

  • Reagent: Tetrabutylammonium hydroxide (TBAOH) or phosphate.

  • Concentration: 5–10 mM in the aqueous mobile phase.

  • pH: Buffer to pH 6.0–7.0 (ensures both acid groups are ionized to pair with TBA).

  • Warning: IPC reagents are "sticky." Dedicate the column to this method; you will never fully wash the TBA off.

Pathway B: Pentafluorophenyl (PFP) Phases – Best for Selectivity

PFP columns offer "pi-pi" interactions and dipole-dipole mechanisms that retain aromatic acids better than C18 without needing ion-pairing reagents.

Pathway C: Hydrophilic End-Capped "Aq" Columns – Best for MS

Use a "Polar-Embedded" or "Aq-type" C18 column designed for 100% aqueous stability. These allow you to start gradients at 0% organic, maximizing interaction time for polar species.

Module 2: Peak Shape & Tailing

Q: My peaks show severe tailing (As > 1.5). Is it the column or the mobile phase?

The Diagnostic Test: Perform a Flow Rate Test . Reduce flow by 50%.

  • If tailing improves, it is a kinetic issue (mass transfer).

  • If tailing remains constant, it is a thermodynamic issue (secondary chemical interactions). For sulfonylbenzoic acids, it is almost always the latter.

The Fix:

  • Silanol Suppression: The sulfonic group is strong, but the benzoic group is weak (pKa ~4.2). If your pH is near 4.0, the benzoic moiety is partially ionized, causing peak broadening.

    • Action: Lower pH to < 2.5 using Phosphoric Acid (UV) or Formic Acid (MS) to fully protonate the benzoic acid group.

  • Ionic Strength: Inadequate buffer strength allows the analyte to "see" the silica surface.

    • Action: Increase buffer concentration to >20 mM.

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" IPC Method (UV-Compatible)

Use this for QC of raw materials where MS compatibility is not required.

ParameterConditionRationale
Column C18 (End-capped), 4.6 x 150 mm, 5 µmStandard hydrophobic base for the ion-pair complex.
Mobile Phase A 10 mM TBA-Phosphate + 10 mM Phosphate Buffer, pH 6.5TBA pairs with sulfonate; pH 6.5 ensures full ionization for pairing.
Mobile Phase B AcetonitrileStrong solvent for elution.
Gradient 5% B to 60% B over 20 minGradient elution prevents late-eluting impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 230 nmAromatic ring absorption maximum.
Protocol B: MS-Compatible Method (No Ion Pair)

Use this for trace analysis or metabolite identification.

ParameterConditionRationale
Column PFP (Pentafluorophenyl) Propyl , 2.1 x 100 mm, 3 µmAlternative selectivity (pi-pi) for polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (< 2.7) protonates the benzoic moiety.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often provides better selectivity than ACN for PFP phases.
Gradient 0% B (hold 2 min) to 50% B over 15 minInitial 100% aqueous hold focuses the polar analyte.
MS Mode ESI Negative ModeSulfonyl group ionizes efficiently in negative mode (

).

Module 4: Troubleshooting Logic & Workflows

Diagram 1: The Retention Decision Tree

Use this logic flow to determine why your analyte isn't retaining.

RetentionLogic Start Problem: Analyte Elutes in Void (t0) CheckStruct Check Structure: Is Sulfonic Group Present? Start->CheckStruct Decision1 Is MS Detection Required? CheckStruct->Decision1 UVPath UV Detection Selected Decision1->UVPath No MSPath MS Detection Selected (IPC Suppresses Signal) Decision1->MSPath Yes ActionIPC SOLUTION: Ion-Pairing (IPC) Add 10mM TBA-OH pH 6.5 UVPath->ActionIPC CheckCol Current Column Type? MSPath->CheckCol StdC18 Standard C18 CheckCol->StdC18 C18 ActionPFP SOLUTION: Switch to PFP or Polar-Embedded C18 StdC18->ActionPFP ActionAq SOLUTION: Use 'Aq' C18 Start at 100% Aqueous StdC18->ActionAq

Caption: Decision logic for solving retention failure based on detector compatibility.

Diagram 2: Method Development Workflow

A step-by-step guide to building a robust method from scratch.

MethodDev Step1 1. Solubility Check Dissolve in 50:50 MeOH:Water (Avoid 100% Org) Step2 2. UV Scan Identify Lambda Max (Usually 220-240 nm) Step1->Step2 Step3 3. Column Screening Compare C18 vs PFP Mobile Phase: 0.1% Formic Step2->Step3 Step4 4. pH Optimization Test pH 2.5 vs pH 6.0 (Check Peak Symmetry) Step3->Step4 Step5 5. Gradient Tuning Adjust Slope for Resolution > 2.0 Step4->Step5

Caption: Sequential workflow for developing a validated HPLC method for acidic derivatives.

Module 5: FAQ - Specific Technical Issues

Q: I am using EPA Method 8321B. Why is my sensitivity low for the sulfonic acid metabolite compared to the parent herbicide? A: EPA 8321B is optimized for phenoxyacid herbicides. Sulfonylbenzoic acids are more polar and often ionize differently.

  • Root Cause: In positive ESI mode (often used for the parent urea), the sulfonic acid does not protonate well.

  • Fix: Switch to Negative ESI Mode . The sulfonic acid is naturally anionic (

    
    ) and will show 10–100x higher sensitivity in negative mode than positive mode [1].
    

Q: Can I use a standard C18 column without Ion-Pairing? A: Only if you use "Hydrophilic Interaction Liquid Chromatography" (HILIC) mode with high organic content (e.g., 90% Acetonitrile), or if the derivative has a very long hydrophobic chain attached. For short-chain sulfonylbenzoic acids (e.g., 2-sulfobenzoic acid), standard C18 in RP mode will result in unretained peaks [2].

Q: My baseline drifts significantly during the gradient. Why? A: This is common with UV detection at low wavelengths (<230 nm) when using Formic Acid or Acetate buffers.

  • Fix: Ensure the "A" and "B" solvents are balanced for absorbance. If using 0.1% Formic in Water (A), add

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-(2-Nitrophenyl)sulfonylbenzoic Acid

Overview 2-(2-Nitrophenyl)sulfonylbenzoic acid is a structurally complex diaryl sulfone featuring an ortho-nitro group and an ortho-carboxylic acid. While highly valuable in synthetic and medicinal chemistry, its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-(2-Nitrophenyl)sulfonylbenzoic acid is a structurally complex diaryl sulfone featuring an ortho-nitro group and an ortho-carboxylic acid. While highly valuable in synthetic and medicinal chemistry, its unique electronic and steric properties make it susceptible to specific modes of degradation in solution. As a Senior Application Scientist, I have designed this technical guide to address the most common handling issues, explaining the underlying chemical causality and providing self-validating protocols to ensure experimental integrity.

Troubleshooting FAQs

Q1: Why does my stock solution precipitate immediately upon dilution into the assay buffer?

Causality : The compound contains a benzoic acid moiety with an estimated pKa of ~3.5 to 4.0. In acidic or unbuffered aqueous solutions (pH < 5.0), the protonated (unionized) form dominates. The bulky, hydrophobic diaryl sulfone core renders this unionized form highly insoluble in water. Resolution : The compound must be maintained in its deprotonated, carboxylate salt form. Always dilute DMSO stock solutions into a pre-warmed buffer with a high buffering capacity at pH ≥ 7.0.

Q2: I observe a rapid loss of the compound and the appearance of new peaks in HPLC when using standard cell lysis or assay buffers. What is happening?

Causality : The ortho-nitrobenzenesulfonyl moiety is highly electrophilic. The strong electron-withdrawing nature of the nitro group activates the adjacent carbon-sulfur bond toward Nucleophilic Aromatic Substitution (SNAr). If your buffer contains thiol-based reducing agents (e.g., DTT, β-mercaptoethanol, or glutathione), the thiolate anion will rapidly attack the ortho-nitroaromatic ring[1]. This cleaves the molecule, yielding a 2-nitrophenyl thioether and 2-sulfinobenzoic acid. Resolution : Strictly avoid thiol-based reducing agents. If a reducing environment is mandatory for your assay (e.g., to maintain protein cysteine residues), substitute thiols with phosphine-based agents like TCEP (Tris(2-carboxyethyl)phosphine), which are poor nucleophiles for SNAr reactions.

Q3: Does ambient light affect the stability of the solution over time?

Causality : Nitroaromatic compounds are intrinsically photochemically active. Exposure to UV or ambient laboratory light can induce photoreduction of the nitro group or intramolecular rearrangements, a well-documented degradation pathway for nitroaromatics[2][3]. Resolution : Store all solutions in amber glass vials. Wrap reaction vessels in aluminum foil during extended incubations.

Visualizing the Degradation Pathway

SNAr_Mechanism A 2-(2-Nitrophenyl)sulfonylbenzoic acid (Intact Molecule) C Meisenheimer Complex (Transient Intermediate) A->C Nucleophilic Attack (SNAr) B Thiolate Anion (e.g., DTT/GSH) B->C D 2-Nitrophenyl Thioether (Degradation Product 1) C->D Elimination of Sulfinate E 2-Sulfinobenzoic Acid (Degradation Product 2) C->E

Mechanism of Thiol-Mediated SNAr Cleavage of 2-(2-Nitrophenyl)sulfonylbenzoic acid.

Quantitative Stability Data

The following table summarizes the stability of 2-(2-Nitrophenyl)sulfonylbenzoic acid across various solution conditions.

Solvent / Buffer ConditionpHAdditivesLight ExposureEstimated Stability / Half-Life
100% DMSO (Stock)N/ANoneDark> 6 months at -20°C
100% DMSO (Stock)N/ANoneAmbient Light~1-2 weeks (Photodegradation)
Aqueous Buffer (PBS)7.4NoneDark> 1 month at 4°C
Aqueous Buffer (HEPES)7.41 mM DTTDark< 1 hour (Rapid SNAr Cleavage)
Aqueous Buffer (HEPES)7.41 mM TCEPDark> 1 week at 4°C
Unbuffered Water~3.0NoneDarkImmediate Precipitation

Self-Validating Protocol: Preparation of Stable Working Solutions

To ensure scientific integrity and reproducibility, follow this self-validating methodology for preparing aqueous working solutions from powder. Every step includes a built-in validation check to confirm success before proceeding.

Materials Required:

  • Lyophilized 2-(2-Nitrophenyl)sulfonylbenzoic acid powder

  • Anhydrous DMSO (≥99.9% purity)

  • Thiol-free assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Amber glass vials

Step-by-Step Methodology:

  • Primary Solubilization (Stock Preparation)

    • Action: Weigh the required mass of the compound and dissolve it in anhydrous DMSO to create a 10 mM to 50 mM concentrated stock. Vortex for 60 seconds.

    • Validation Check: Hold the vial against a white background. The solution must be perfectly clear and pale yellow. Any visible particulate matter or turbidity indicates moisture contamination in the DMSO or incomplete dissolution. Do not proceed until clear.

  • Photoprotection & Storage

    • Action: Transfer the clear stock solution into an amber glass vial. Purge the headspace with Argon or Nitrogen gas before sealing to prevent oxidative degradation. Store at -20°C.

    • Validation Check: Analyze an aliquot via HPLC-UV (254 nm). A single sharp peak confirms the baseline purity of the intact compound.

  • Aqueous Dilution (Working Solution)

    • Action: Pre-warm the thiol-free assay buffer (pH 7.4) to room temperature. While stirring the buffer vigorously, add the DMSO stock dropwise to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent solvent-induced assay artifacts.

    • Validation Check: Measure the pH of the final solution. The pH must remain ≥ 7.0. If the pH drops, the buffer capacity is insufficient, and the compound will precipitate. Visually inspect for micro-precipitates using a laser pointer (Tyndall effect); the beam path should be invisible.

  • Stability Verification

    • Action: If the solution is to be used over several hours, keep it shielded from light.

    • Validation Check: Run a secondary HPLC-UV analysis at the end of your experimental window. The Area Under the Curve (AUC) of the primary peak should be ≥ 95% of the baseline trace from Step 2, confirming that neither precipitation nor chemical degradation has occurred.

References

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis / Synthetic Communications, 38(8), 1194-1200. URL:[Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews / NIH, 74(2), 250-272. URL:[Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials / PubMed, 162(2-3), 1578-1582. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Nitro-4-Methylsulfonylbenzoic Acid (NMSBA) Synthesis

Executive Summary & Chemical Context 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is the critical intermediate for the herbicide Mesotrione .[1][2] The synthesis hinges on the oxidation of the electron-deficient methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is the critical intermediate for the herbicide Mesotrione .[1][2] The synthesis hinges on the oxidation of the electron-deficient methyl group in 2-nitro-4-methylsulfonyltoluene (NMST) .[3]

Because the benzene ring is deactivated by two strong electron-withdrawing groups (nitro and methylsulfonyl), standard oxidation methods often fail or result in low yields. This guide addresses the selection of catalytic systems to overcome this energy barrier, focusing on the two most viable industrial routes: Vanadium-Catalyzed Nitric Acid Oxidation (High Yield/High Waste) and Copper-Catalyzed Peroxide Oxidation (Green/Moderate Yield).

Reaction Pathway Visualization

NMSBA_Pathway cluster_cats Catalytic Systems NMST 2-nitro-4-methylsulfonyltoluene (NMST) Inter Intermediate (Aldehyde/Alcohol) NMST->Inter Oxidation Step 1 (Rate Limiting) Waste Byproducts (NOx, Dilute Acid) NMST->Waste Over-oxidation/Side Rxn NMSBA 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) Inter->NMSBA Oxidation Step 2 (Fast) V2O5 Route A: V2O5 / HNO3 (T > 140°C) V2O5->Inter CuO Route B: CuO-Al2O3 / H2O2 (T < 80°C) CuO->Inter

Figure 1: The oxidation pathway of NMST to NMSBA is hindered by electron-withdrawing groups, requiring specific activation energy provided by V2O5 or CuO catalysts.

Catalyst Selection Matrix

Use this table to select the protocol best suited for your facility's capabilities.

FeatureRoute A: Vanadium (V₂O₅) / HNO₃ Route B: Copper (CuO/Al₂O₃) / H₂O₂ Route C: Co/Mn/Br (Air)
Primary Catalyst Vanadium Pentoxide (V₂O₅)CuO supported on Al₂O₃Cobalt/Manganese Acetate
Oxidant 60-65% Nitric Acid30-50% Hydrogen PeroxideCompressed Air/Oxygen
Reaction Temp 140–145°C (High)60–75°C (Mild)130–160°C
Yield Potential High (90–95% )Moderate-High (78–85%)Low-Moderate (40–70%)
Major Hazard NOx Gas Evolution , ExothermH₂O₂ Decomposition , O₂ buildupHigh Pressure, Solvent burn
Waste Profile High (Acidic wastewater + NOx)Low (Water byproduct)Moderate (Heavy metals)
Recommendation Best for Industrial Scale (If NOx scrubbing exists)Best for Pilot/Green Labs Not Recommended (Low conversion)

Detailed Protocols

Protocol A: V₂O₅ Catalyzed Nitric Acid Oxidation (Industrial Standard)

Reference Grounding: Based on optimizations of US Patent 5,424,481 and CN106565555A.

Mechanism: V₂O₅ acts as an oxygen transfer agent, cycling between V(V) and V(IV), facilitating the attack of HNO₃ on the methyl group despite the deactivated ring.

Step-by-Step Workflow:

  • Charge: Into a glass-lined reactor, charge Sulfuric Acid (70-75%) (approx. 5-7x weight of substrate).

    • Why? H₂SO₄ acts as the solvent and protonates the nitric acid to generate the active nitronium-like oxidizing species.

  • Catalyst Addition: Add V₂O₅ (1.0 - 2.0 wt% relative to NMST). Stir to disperse.

  • Substrate Addition: Add 2-nitro-4-methylsulfonyltoluene (NMST) .

  • Heating: Heat the slurry to 140–145°C .

    • Critical: Do not add HNO₃ below 135°C; the reaction will not initiate, leading to accumulation and a potential runaway later.

  • Oxidant Feed: Slowly dose 65% Nitric Acid (3.0 - 4.0 molar equivalents) over 6–8 hours.

    • Observation: Brown NOx fumes will evolve immediately. Ensure scrubber is active.[4]

  • Digestion: Hold at 145°C for 2 hours after addition.

  • Workup: Cool to 100°C, add water slowly (exothermic!), then cool to 20°C. Filter the precipitated NMSBA.

Protocol B: CuO/Al₂O₃ Catalyzed Peroxide Oxidation (Green Alternative)

Reference Grounding: Based on CN102584650B.

Mechanism: Heterogeneous catalysis where Copper(II) activates H₂O₂ to form hydroxyl radicals (.OH) or copper-hydroperoxo species that attack the benzylic C-H bond.

Step-by-Step Workflow:

  • Catalyst Prep: Use 10% CuO supported on Al₂O₃.[5]

  • Charge: Mix Sulfuric Acid (75-98%) and NMST in the reactor.

  • Catalyst Addition: Add the supported CuO catalyst (0.5 - 1.0 wt%).

  • Temperature Set: Heat to 60°C .

  • Oxidant Feed: Add 50% Hydrogen Peroxide (5-8 molar equivalents) dropwise over 4 hours.

    • Safety: Maintain temperature <75°C. H₂O₂ decomposes rapidly above 80°C in the presence of metals.

  • Filtration: Filter hot to recover the solid catalyst (recyclable).

  • Crystallization: Dilute the filtrate with water to precipitate NMSBA.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield / Incomplete Conversion

Symptoms: HPLC shows high levels of starting material (NMST) or the intermediate aldehyde.

  • Diagnosis A (V₂O₅ Route): Temperature was likely too low (<138°C). The methyl group on this specific molecule is extremely stubborn due to the electron-withdrawing nitro group.

    • Fix: Ensure reaction temperature is maintained at 142-145°C .

  • Diagnosis B (Peroxide Route): H₂O₂ decomposed before reacting.

    • Fix: Slow down the addition rate. Ensure the reaction temperature does not exceed 75°C. Check for iron contamination (Fenton reagent effect) which kills H₂O₂ efficiency.

Issue 2: Product Purity < 95%

Symptoms: Product is dark brown or has a low melting point.

  • Cause: Dinitration byproducts. If the H₂SO₄ concentration is too high (>90%) during the HNO₃ addition, you may accidentally nitrate the ring again or degrade the sulfone.

  • Fix: Use 70-75% H₂SO₄ as the solvent. This concentration is high enough to solubilize the catalyst but low enough to prevent secondary nitration.

Issue 3: Severe Foaming / Pressure Spikes

Symptoms: Reactor pressure rises uncontrollably; foam enters the condenser.

  • Cause: Rapid evolution of NOx (Route A) or O₂ (Route B).

  • Fix:

    • Immediate: Stop oxidant feed. Increase cooling.[6]

    • Prevention: Use a "Self-Priming Impeller" (gas-inducing agitator) to re-disperse the gas into the liquid phase, improving mass transfer and preventing "burping."

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue Identify Symptom Start->Issue Yield Low Yield / Unreacted NMST Issue->Yield Purity Low Purity / Dark Color Issue->Purity TempCheck Check Temp > 140°C? Yield->TempCheck IncreaseTemp Increase Temp to 145°C (Activation Energy Barrier) TempCheck->IncreaseTemp No CheckOxidant Check Oxidant Stoichiometry (Need >3.5 eq HNO3) TempCheck->CheckOxidant Yes AcidConc Check H2SO4 Conc Purity->AcidConc DiluteAcid Dilute to 70-75% (Prevent Dinitration) AcidConc->DiluteAcid >85% Wash Improve Washing (Remove Vanadium) AcidConc->Wash <75%

Figure 2: Decision matrix for diagnosing process deviations in NMSBA synthesis.

References

  • Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid. CN106565555A. (2017).[4] Google Patents. Link

  • Preparation method of 2-nitro-4-methylsulphonylbenzoic acid. CN102584650B. (2013).[7] Google Patents. Link

  • Process for the preparation of 2-nitro substituted benzoic acids. US Patent 5,591,890. (1997). Google Patents. Link

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. CN103274974A. (2013).[4] Google Patents. Link

  • Highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene. Asian Journal of Chemistry / ProQuest. (2021). Link

Disclaimer: This guide is for research and development purposes only. All protocols involve hazardous chemicals (Strong Acids, Oxidizers) and should be performed under strict safety guidelines including the use of fume hoods and PPE.

Sources

Optimization

Minimizing environmental impact in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid

Technical Support Center: Green Synthesis of 2-Nitro-4-Methylsulfonylbenzoic Acid (NMSBA) Status: Active Agent: Senior Application Scientist Subject: Minimizing Environmental Impact & Process Optimization[1] Overview: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Green Synthesis of 2-Nitro-4-Methylsulfonylbenzoic Acid (NMSBA)

Status: Active Agent: Senior Application Scientist Subject: Minimizing Environmental Impact & Process Optimization[1]

Overview: The Shift to Sustainable Synthesis

Welcome to the NMSBA Technical Support Hub. You are likely here because the traditional nitric acid or chromic acid oxidation routes for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) are creating excessive hazardous waste (NOx emissions, heavy metal sludge) or failing to meet modern Green Chemistry metrics.[1]

NMSBA is a critical intermediate for triketone herbicides (e.g., Mesotrione). Our guide focuses on two field-validated "green" protocols: Catalytic Peroxide Oxidation and Electrochemical Oxidation .[1]

Knowledge Base Article #1: Replacing Nitric Acid with Catalytic H₂O₂

User Query: "We want to eliminate NOx emissions from our oxidation step. We are switching to Hydrogen Peroxide (H₂O₂) but are experiencing low conversion rates of the precursor 2-nitro-4-methylsulfonyltoluene (NMST).[1] How do we optimize this?"

Technical Analysis

The oxidation of the methyl group on NMST to a carboxylic acid using H₂O₂ is kinetically challenging due to the electron-withdrawing nature of the nitro and sulfonyl groups. Without a proper catalyst, H₂O₂ decomposes before oxidizing the substrate. The solution lies in using a heterogeneous catalyst like CuO supported on Al₂O₃ or Vanadium species , which activates the peroxide.

Optimized Green Protocol (CuO/Al₂O₃ System)
ParameterSpecificationRationale
Reagent 40–50% H₂O₂ (aq)Higher concentrations increase safety risks; lower concentrations dilute the acid medium too much.[1]
Catalyst CuO/Al₂O₃ (Supported)Heterogeneous catalyst allows for filtration and recycling, minimizing metal waste.
Medium 60–70% H₂SO₂Acts as both solvent and catalyst activator.[1] Lower concentration than traditional routes (98%).[1]
Temp 60–75°CCritical: <60°C stalls reaction; >80°C causes rapid H₂O₂ decomposition.[1]
Step-by-Step Workflow
  • Charge: Add 70% H₂SO₄ to the reactor.

  • Load: Add NMST and CuO/Al₂O₃ catalyst. Stir for 10 mins to disperse.

  • Initiate: Heat to 60°C .

  • Addition: Dropwise addition of H₂O₂ over 2–4 hours. Do not dump.

  • Digest: Hold at 70–75°C for 3 hours.

  • Workup: Cool to 15°C. NMSBA precipitates. Filter. The filtrate (acid + catalyst) can be partially recycled.

Troubleshooting Guide: H₂O₂ Oxidation
SymptomProbable CauseCorrective Action
Excessive Foaming Rapid H₂O₂ decomposition (Oxygen evolution).[1]Temperature is too high (>80°C) or addition rate is too fast.[1][2] Cool to 65°C and slow addition.
Low Yield (<70%) Catalyst deactivation or insufficient acid strength.[1]Ensure H₂SO₄ concentration is maintained at ~70%.[1][3] Water from H₂O₂ dilutes the acid; adjust initial concentration accordingly.
Green/Blue Filtrate Leaching of Copper ions.[1]pH of workup is too low. Neutralize slightly before disposal or use a more stable support (e.g., calcined Al₂O₃).

Knowledge Base Article #2: Electrochemical Oxidation (The "Zero-Reagent" Approach)

User Query: "We are exploring electrochemistry to remove chemical oxidants entirely. We are using a graphite anode but getting poor selectivity (lots of byproducts). What is the mechanism and how do we fix this?"

Technical Analysis

Direct electrochemical oxidation of NMST often leads to tar formation or ring degradation. The most effective green method is Indirect Electrochemical Oxidation mediated by a redox catalyst, such as Molybdate (Mo) or Chromium (Cr³⁺/Cr⁶⁺) (though Cr is less green, it can be recycled).

The Molybdate-mediated route is superior for environmental impact.[1] Molybdate forms active peroxo-species (e.g.,


) which oxidize the methyl group.[1]
Visualization: Electrochemical Mechanism

G cluster_anode Anode Chamber (Graphite) cluster_cathode Cathode Chamber Mo_red Mo(VI) Species Mo_ox Active Peroxo-Mo Species Mo_red->Mo_ox +2e- (Oxidation) Mo_ox->Mo_red Transfer Oxygen NMST NMST (Substrate) NMSBA NMSBA (Product) NMST->NMSBA Oxidation via Mo H_plus 2H+ H2 H2 (Gas) H_plus->H2 +2e- (Reduction)

Figure 1: Indirect electrochemical oxidation cycle using Molybdate mediator.[1] The anode regenerates the active oxidant, minimizing chemical consumption.

Protocol: Molybdate-Mediated Electro-Oxidation
  • Anode: Graphite Rod (Cost-effective, stable).[1]

  • Cathode: Platinum or Stainless Steel.[1]

  • Electrolyte: 2M H₂SO₄.[1][4][5]

  • Catalyst: Sodium Molybdate (

    
    ).[1][5]
    
  • Conditions: Constant current density (e.g., 20–40 mA/cm²), 20–35°C.

Troubleshooting Guide: Electro-Chemistry
IssueDiagnosisSolution
Low Selectivity (<80%) Over-oxidation of the benzene ring.[1]Reduce cell voltage. Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium chloride to improve NMST solubility near the electrode.
Anode Erosion Mechanical instability of graphite.[1]Switch to Dimensionally Stable Anodes (DSA) or reduce current density.
Low Current Efficiency Competitive Oxygen Evolution Reaction (OER).[1]The anode potential is too high. Optimize catalyst concentration to lower the activation energy for NMST oxidation vs water oxidation.

Knowledge Base Article #3: Purification & Impurity Management

User Query: "Our final NMSBA contains nitro/dinitro impurities that are Ames positive. How do we remove these without using large volumes of organic solvents?"

Technical Analysis

Impurities such as dinitro-analogues are often formed if the nitration step (prior to oxidation) was too aggressive.[1] These are genotoxic.[1] A "Green" purification relies on the pH-dependent solubility of carboxylic acids vs. neutral nitro impurities.

Green Purification Protocol
  • Dissolution: Suspend crude NMSBA in water.

  • Basification: Adjust pH to 9.0–10.0 using NaOH. NMSBA dissolves as the sodium salt; neutral nitro impurities remain insoluble.

  • Filtration: Filter off the insoluble impurities (activated carbon can be added here for color removal).

  • Precipitation: Heat filtrate to 60°C and slowly acidify with HCl or H₂SO₄ to pH 1–2.

  • Crystallization: Slow cooling promotes large, pure crystals, trapping fewer impurities.

References

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, Vol. 27, No. 10 (2015). (Describes the CuO/Al2O3 + H2O2 method).

  • Highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid enabled by molybdate. Journal of Applied Electrochemistry. (Details the Molybdate/Graphite electrochemical route).

  • Process for the preparation of 2-nitro-4-methylsulfonyl benzoic acid. Indian Patent Application. (Discusses impurity removal and alkaline purification).

  • Method for preparing 2-nitro-4-methylsulfonylbenzoic acid through indirect electro-oxidation. CN Patent 103981577A.[1] (Describes Cr(III)/Cr(VI) recycling).

Sources

Troubleshooting

Technical Support Center: Optimization of Mobile Phase for Nitrobenzoic Acid Isomer Separation

Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Subject: High-Resolution HPLC Strategies for 2-, 3-, and 4-Nitrobenzoic Acid (NBA) Isomers[1] Mission Statement Welcome to the advan...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Subject: High-Resolution HPLC Strategies for 2-, 3-, and 4-Nitrobenzoic Acid (NBA) Isomers[1]

Mission Statement

Welcome to the advanced technical support hub. Separating nitrobenzoic acid isomers is a classic chromatographic challenge that exposes the limitations of standard C18 method development. The core difficulty lies not in the ortho-isomer (2-NBA), which is easily resolved due to its distinct acidity (


 ~2.17), but in the critical pair of meta- (3-NBA)  and para- (4-NBA)  isomers.[1]

These two share nearly identical hydrophobicities and


 values (

), often leading to co-elution on standard alkyl phases. This guide moves beyond basic method development into thermodynamic tuning and secondary equilibrium strategies.

Module 1: The Selectivity Crisis (Meta vs. Para Resolution)

The Problem: Why C18 Fails

Standard C18 columns rely on hydrophobicity. Because the nitro group's position in m-NBA and p-NBA alters the molecule's overall hydrophobicity only marginally, selectivity (


) often hovers near 1.0. To separate them, we must introduce a secondary separation mechanism .[1]
Solution A: The Cyclodextrin Shift (Recommended)

The most robust method for resolving m-/ p-NBA is the addition of


-Cyclodextrin (

-CD) to the mobile phase.

-CD forms inclusion complexes with the isomers. The para-isomer, being linear, fits more deeply into the hydrophobic cavity of the CD ring than the bulkier meta-isomer, effectively reducing the para-isomer's retention time relative to the meta.
Protocol: Mobile Phase Preparation with

-CD
  • Base Solvent: Methanol / Water (avoid Acetonitrile if possible, as it competes for the CD cavity).

  • Additive:

    
    -Cyclodextrin (Native).[1][2][3]
    
  • Target Concentration: 10 mM to 20 mM.

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -CD in the aqueous portion of your mobile phase before adding organic modifier.[1] 
    
    
    
    -CD has limited solubility in high organic content.
  • Buffering: Adjust the aqueous portion to pH 3.0 using 50 mM Phosphate or Acetate buffer. This ensures the acids are protonated (neutral) and interact primarily via hydrophobic inclusion rather than ionic repulsion.

  • Mixing: Combine Aqueous Buffer (

    
    -CD) and Methanol in a 60:40 ratio.
    
  • Equilibration: Recirculate mobile phase for 30 minutes. The column needs to be saturated with the CD additive.[2]

Scientist's Note: If you observe precipitation, reduce the Methanol concentration.


-CD solubility drops sharply in >50% organic solvent.
Solution B: The - Interaction (Alternative)

If mobile phase additives are prohibited (e.g., in LC-MS workflows where non-volatile CDs cause source contamination), switch the stationary phase to a Biphenyl or Phenyl-Hexyl column.

  • Mechanism: The nitro group is electron-withdrawing, making the benzene ring electron-deficient. Phenyl phases are electron-rich. The positional difference of the nitro group alters the accessibility of the ring for

    
    -
    
    
    
    stacking, often providing the necessary
    
    
    .

Module 2: Peak Shape & Tailing (The Ionization Trap)

The Problem: The Ortho-Effect

o-Nitrobenzoic acid is significantly more acidic (


 2.[4]17) than its isomers due to the steric inhibition of resonance and the inductive effect of the adjacent nitro group.
  • Symptom: At pH 3.0, m- and p-NBA are mostly neutral (good peak shape), but o-NBA is partially ionized (~85% deprotonated), leading to interaction with positively charged sites or repulsion from pore structures, causing severe fronting or split peaks.[1]

Data: Acidity Profile of Analytes
IsomerStructure

Value
State at pH 3.0Chromatographic Risk
2-NBA (Ortho)

at C2
2.17 Ionized (Anionic)Exclusion/Tailing
3-NBA (Meta)

at C3
3.47Mostly NeutralCo-elution with Para
4-NBA (Para)

at C4
3.44Mostly NeutralCo-elution with Meta
Protocol: pH Suppression Strategy

To ensure all three isomers behave as neutrals (maximizing retention and symmetry), you must suppress the ionization of the strongest acid (o-NBA).

  • Target pH: 2.0 or lower .

  • Buffer Selection: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphoric Acid.

    • Why TFA? It provides low pH (~1.9) and acts as an ion-pairing agent to mask residual silanols.[1]

  • Warning: Ensure your column is stable at pH 1.5 - 2.0. Sterically protected C18 phases are recommended.[1]

Module 3: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing separation failures.

TroubleshootingTree Start START: Analyze Chromatogram Issue1 Issue: Co-elution of Meta and Para peaks Start->Issue1 Issue2 Issue: Tailing or Split Peak for Ortho isomer Start->Issue2 CheckAdd Are you using Beta-Cyclodextrin? Issue1->CheckAdd CheckPH Check Mobile Phase pH Issue2->CheckPH Action1 Is pH > 2.5? CheckPH->Action1 Sol1 LOWER pH to < 2.0 (Suppress Ionization) Action1->Sol1 Yes Sol2 ADD 10mM Beta-CD to Aqueous Phase Action1->Sol2 No (Already low) CheckAdd->Sol2 No Sol3 SWITCH Column to Phenyl-Hexyl or Biphenyl CheckAdd->Sol3 Yes (Still failing)

Caption: Diagnostic workflow for resolving selectivity (meta/para) and peak shape (ortho) issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetonitrile (ACN) instead of Methanol when using Cyclodextrin? A: It is not recommended.[1] ACN is a linear molecule that can actually enter the hydrophobic cavity of the cyclodextrin, competing with your nitrobenzoic acid isomers. This "displacement effect" negates the selectivity gain. Methanol is too bulky to enter the cavity effectively, allowing the


-CD to interact solely with your analytes.

Q2: My retention times are drifting day-to-day. What is happening? A: This is likely a pH hysteresis issue. Because the


 of o-NBA (2.[1]17) is so low, small fluctuations in mobile phase pH (e.g., evaporation of TFA or improper buffer mixing) drastically change its ionization state.
  • Fix: Use a salt buffer (Phosphate) rather than a volatile acid (TFA/Formic) if you need long-term retention stability, and thermostat your column at 25°C or 30°C.

Q3: Why is the ortho-isomer eluting first? A: In Reversed-Phase chromatography, retention is driven by hydrophobicity.[1] The ortho-isomer can form an intramolecular hydrogen bond between the nitro and carboxylic acid groups. While this usually increases hydrophobicity, the dominant factor here is often the high polarity induced by the proximity of the functional groups and its higher dissociation (if pH is not sufficiently low). Furthermore, steric hindrance prevents the ortho-isomer from "lying flat" on the C18 surface, reducing hydrophobic binding surface area.

References

  • Zhang, H., et al. (2000).[1] Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025).[1][5] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][1]

  • University of Tartu. (2021). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link][1]

  • MAC-MOD Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Quantification of 2-Nitrobenzoic Acid in Environmental Matrices: A Comparative Technical Guide (HPLC vs. GC-MS)

Executive Summary For researchers and environmental scientists, the quantification of 2-Nitrobenzoic acid (2-NBA) presents a classic analytical dichotomy: the trade-off between workflow simplicity and trace-level sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and environmental scientists, the quantification of 2-Nitrobenzoic acid (2-NBA) presents a classic analytical dichotomy: the trade-off between workflow simplicity and trace-level sensitivity .

  • HPLC-UV is the preferred "workhorse" for routine monitoring (µg/L to mg/L range) in industrial wastewater and biodegradation studies. It offers minimal sample preparation and high reproducibility but lacks the sensitivity for ultra-trace analysis without mass spectrometric detection.

  • GC-MS is the definitive choice for trace environmental screening (ng/L range) in groundwater and soil. However, it mandates rigorous sample preparation—specifically derivatization—to overcome the analyte's high polarity and thermal instability.

This guide provides a scientifically grounded comparison, detailed protocols, and decision-making frameworks to select the optimal methodology for your specific matrix.

Scientific Foundation: Analyte Properties & Analytical Challenges

The choice between HPLC and GC is dictated by the physicochemical properties of 2-Nitrobenzoic acid.

PropertyValueAnalytical Implication
Structure C₇H₅NO₄Contains both Nitro (-NO₂) and Carboxyl (-COOH) groups.
pKa 2.17Strongly Acidic. In environmental waters (pH 6-8), it exists almost entirely as the ionic 2-nitrobenzoate. HPLC: Requires acidic mobile phase (pH < 2.17) to suppress ionization and retain on C18.
Boiling Point ~340°C (Decomposes)Non-Volatile / Thermally Unstable. Direct injection into GC leads to decarboxylation and peak tailing. GC: Requires derivatization (esterification or silylation) to cap the -COOH group.
Log Kow ~1.66Moderate Polarity. Amenable to Solid Phase Extraction (SPE) using polymeric or C18 sorbents.

Methodology A: High-Performance Liquid Chromatography (HPLC)[1][2]

Role: Routine quantification, biodegradation monitoring, and high-throughput screening.

The Mechanism

Reversed-Phase HPLC (RP-HPLC) utilizes hydrophobic interactions. By lowering the mobile phase pH below the pKa of 2-NBA (2.17), the equilibrium shifts toward the neutral (protonated) form, allowing it to interact with the C18 stationary phase.

Validated Protocol
  • Sample Preparation: Solid Phase Extraction (SPE) is recommended for environmental water to concentrate the analyte and remove matrix interferences.[1]

  • Instrumentation: HPLC with UV-Diode Array Detection (DAD) or Variable Wavelength Detector (VWD).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Phosphate buffer (adjusted to pH 2.5 with Phosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 70:30 (A:B) or Gradient (10% B to 60% B over 15 mins).

    • Why: The low pH ensures the carboxylic acid is protonated, preventing peak fronting and ensuring retention.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C - 30°C.

    • Detection: UV at 254 nm (primary) and 210 nm (secondary confirmation). 2-NBA has strong absorbance at 254 nm due to the nitro-aromatic chromophore.

  • System Suitability:

    • Tailing Factor should be < 1.5. If tailing occurs, lower the pH of Solvent A slightly or increase buffer strength.

Methodology B: Gas Chromatography-Mass Spectrometry (GC-MS)[1][4][5]

Role: Trace analysis (groundwater/drinking water), confirmation of identity, and complex soil matrices.

The Mechanism

Since 2-NBA is non-volatile, it must be chemically modified. Silylation (replacing active hydrogens with trimethylsilyl groups) or Alkylation (forming methyl esters) renders the molecule volatile and thermally stable, allowing for gas phase separation and electron impact (EI) ionization.

Validated Protocol (Derivatization Focus)
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Alternative: BF3-Methanol (Methylation). Note: Silylation is faster but moisture-sensitive; Methylation is more robust but requires heating.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Extract sample via SPE (as in HPLC).[3]

    • Elution: Elute with Methanol or Ethyl Acetate.

    • Drying: Evaporate solvent to complete dryness under a gentle nitrogen stream. Any residual water will destroy the silylation reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous Pyridine (solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap vial tightly and incubate at 60°C for 30 minutes .

    • Cool to room temperature.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 70°C (hold 1 min) -> 15°C/min to 200°C -> 25°C/min to 280°C (hold 3 min).

    • MS Detection: SIM (Selected Ion Monitoring) mode for quantification. Target ions for TMS-derivative: m/z 224 (Molecular Ion), 209 (M-15), 165.

Comparative Analysis: HPLC vs. GC-MS

The following data summarizes the performance metrics based on environmental application standards.

FeatureHPLC-UV (C18 / Phosphate)GC-MS (TMS-Derivative)
Limit of Detection (LOD) 1 - 5 µg/L (ppb)10 - 50 ng/L (ppt)
Selectivity Moderate (Retention time + UV spectrum)High (Mass fingerprint + Retention time)
Sample Prep Time Low (Filter or SPE -> Inject)High (SPE -> Dry -> Derivatize -> Inject)
Matrix Interference Susceptible to co-eluting UV-absorbing organics (humic acids).Less susceptible; MS filters out background noise.
Cost per Analysis Low (Solvents only)Moderate/High (Reagents + Helium gas)
Throughput High (15-20 min run time, no incubation)Low (Longer prep + run time)
Decision Matrix
  • Choose HPLC if: You are monitoring biodegradation experiments, industrial effluent, or samples where concentrations are expected to be >10 µg/L.

  • Choose GC-MS if: You are analyzing drinking water, groundwater, or complex soil extracts where high sensitivity and positive structural identification are legally or scientifically required.

Visualizations

Comparative Workflow Diagram

This diagram illustrates the parallel processing paths for both methods, highlighting the critical "Dry & Derivatize" bottleneck in GC-MS.

G cluster_common Common Pre-Treatment cluster_hplc HPLC Pathway (Robust) cluster_gc GC-MS Pathway (Sensitive) Sample Environmental Sample (Water/Soil Extract) Filter Filtration (0.45 µm) Sample->Filter SPE Solid Phase Extraction (Oasis HLB / C18) Filter->SPE Elute_HPLC Elute with ACN/MeOH SPE->Elute_HPLC Aliquot A Elute_GC Elute with Ethyl Acetate SPE->Elute_GC Aliquot B Direct_Inject Direct Injection Elute_HPLC->Direct_Inject HPLC_System HPLC-UV (C18 Column) pH 2.5 Mobile Phase Direct_Inject->HPLC_System Data_HPLC Quantification (µg/L range) HPLC_System->Data_HPLC Dry Evaporate to Dryness (N2 Stream) Elute_GC->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv GC_System GC-MS (5% Phenyl Column) SIM Mode Deriv->GC_System Data_GC Quantification (ng/L range) GC_System->Data_GC

Figure 1: Parallel workflow comparison. Note the additional critical steps required for GC-MS analysis.

Method Selection Logic

A logic gate to assist researchers in selecting the appropriate instrument based on sample constraints.

DecisionTree Start Start: Select Method Conc_Check Expected Concentration? Start->Conc_Check Matrix_Check Sample Matrix? Conc_Check->Matrix_Check Trace (<1 µg/L) HPLC USE HPLC-UV (Cost-effective, Fast) Conc_Check->HPLC High (>10 µg/L) Reg_Check Regulatory Requirement? Matrix_Check->Reg_Check Complex (Soil/Groundwater) Matrix_Check->HPLC Simple (Synthetic Media) Reg_Check->HPLC Routine Monitoring GCMS USE GC-MS (High Sensitivity, ID) Reg_Check->GCMS Strict ID Required

Figure 2: Decision matrix for selecting between HPLC and GC-MS based on concentration and regulatory needs.

References

  • BenchChem. (2025).[1][2][4][5] A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. BenchChem. Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. PubChem.[6][7] Link

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. (Adapted for carboxylic acid derivatization principles).[8] Link

  • University of Nebraska-Lincoln. (2017). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil. UNL Digital Commons. Link

Sources

Comparative

Comparative analysis of Ullmann vs. Suzuki-Miyaura for biphenyl acid synthesis

This guide provides a comparative technical analysis of Ullmann and Suzuki-Miyaura coupling strategies for the synthesis of biphenyl acids, specifically targeting researchers in drug discovery and process chemistry. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Ullmann and Suzuki-Miyaura coupling strategies for the synthesis of biphenyl acids, specifically targeting researchers in drug discovery and process chemistry.

Executive Summary: The Strategic Divergence

For the synthesis of biphenyl carboxylic acids (e.g., 4-biphenylcarboxylic acid), the choice between Ullmann and Suzuki-Miyaura coupling is rarely a coin toss—it is a decision dictated by scale , functional group tolerance , and downstream purity requirements .

  • Suzuki-Miyaura Coupling is the industry standard for medicinal chemistry and early-phase development .[1] It offers mild conditions, exceptional tolerance for free carboxylic acids, and high yields (>90%). Its primary liability is the cost of Palladium (Pd) and the rigorous remediation required to remove heavy metal impurities to <10 ppm.

  • Ullmann Coupling (specifically modern, ligand-accelerated variants) has emerged as a cost-efficient contender for large-scale manufacturing of simple biaryls. While historically plagued by harsh conditions, modern Copper (Cu) catalysis allows for coupling at moderate temperatures (80–110°C). However, it often struggles with free acids, frequently necessitating ester protection to prevent catalyst poisoning or proto-decarboxylation.

Mechanistic Divergence & Signaling Pathways

Understanding the catalytic cycles is crucial for troubleshooting. Suzuki relies on a Pd(0)/Pd(II) cycle assisted by boron transmetallation, while Ullmann operates via a Cu(I)/Cu(III) or radical-anionic pathway, heavily influenced by ligand chelation.

Figure 1: Catalytic Cycle Comparison

G cluster_suzuki Suzuki-Miyaura (Pd-Catalyzed) cluster_ullmann Modern Ullmann (Cu-Catalyzed) Pd0 Pd(0) Active Species OxAdd_S Oxidative Addition (Ar-X) Pd0->OxAdd_S PdII_X R-Pd(II)-X OxAdd_S->PdII_X TransMet Transmetallation (Ar-B(OH)2 + Base) PdII_X->TransMet PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim_S Reductive Elimination (Product Release) PdII_Ar->RedElim_S RedElim_S->Pd0 CuI L-Cu(I) Complex OxAdd_U Oxidative Addition (Ar-X) CuI->OxAdd_U CuIII L-Cu(III) Intermediate (Transient) OxAdd_U->CuIII NuSub Nucleophilic Attack (Ar-COO- / Ar-M) CuIII->NuSub RedElim_U Reductive Elimination NuSub->RedElim_U RedElim_U->CuI

Caption: Comparative catalytic cycles. Suzuki proceeds via Pd(0)/Pd(II) with boronate activation. Ullmann utilizes a Cu(I)/Cu(III) cycle, where ligand choice (L) is critical for stabilizing the oxidative addition step.

Critical Performance Analysis

The following data aggregates performance metrics from recent high-impact studies comparing these methodologies for biphenyl synthesis.

MetricSuzuki-Miyaura Coupling Modern Ullmann Coupling
Primary Catalyst Palladium (Pd(PPh₃)₄, Pd(OAc)₂, Pd/C)Copper (CuI, CuBr, Cu₂O)
Cost Efficiency Low (Pd is expensive; ligands can be costly)High (Cu is cheap; ligands are simple diamines)
Free Acid Tolerance Excellent (Works in basic aqueous media)Poor (Often requires ester protection)
Reaction Temp Mild (25°C – 80°C)Moderate to High (80°C – 140°C)
Green Metrics High (Water/Ethanol solvents common)Moderate (Often requires DMF/DMSO)
Purification Difficult (Pd removal to <10ppm is hard)Easier (Cu removal is straightforward)
Typical Yield 85% – 99%60% – 85%
The "Free Acid" Problem in Ullmann Coupling

A critical distinction for your target molecule (biphenyl acid) is the tolerance of the carboxylic acid moiety .

  • Suzuki: The reaction requires a base (e.g., Na₂CO₃), which converts the carboxylic acid to a carboxylate salt. This salt is highly soluble in the aqueous/organic mixtures typical of Suzuki coupling and does not inhibit the Pd catalyst.

  • Ullmann: Free carboxylic acids can coordinate strongly to Copper, acting as a catalyst poison or competing ligand. Furthermore, at the higher temperatures required for Ullmann, electron-rich benzoic acids are prone to proto-decarboxylation .

    • Recommendation: If using Ullmann, protect the acid as a methyl or ethyl ester first.

Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of 4-Biphenylcarboxylic Acid

Best for: High purity, lab-scale to pilot-scale, direct synthesis without protection.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)[2]

  • Phenylboronic acid (1.2 equiv)

  • Pd/C (10 wt% loading) or Pd(OAc)₂ (1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Water:Ethanol (1:1 v/v)[3]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 4-bromobenzoic acid (20 mmol) and K₂CO₃ (60 mmol) in water (25 mL). Stir until clear (formation of potassium salt).

  • Add Partners: Add phenylboronic acid (24 mmol) and Ethanol (25 mL).

  • Catalyst Addition: Add Pd/C (0.5 mol% Pd). Note: Pd/C allows for filtration-based catalyst removal.

  • Reaction: Heat to mild reflux (80°C) for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (Self-Validating Step):

    • Filter hot through Celite to remove Pd/C.

    • Acidify the filtrate with 1M HCl to pH 1–2.

    • Observation: The product should precipitate as a white solid immediately upon acidification.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: Modern Ullmann Synthesis (via Ester Intermediate)

Best for: Cost-sensitive large-scale manufacturing where Pd contamination is unacceptable.

Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv) [Protected Acid]

  • Iodobenzene (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: trans-1,2-Diaminocyclohexane (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Complex Formation: In a reaction vessel, mix CuI, the diamine ligand, and solvent. Stir for 10 min under Nitrogen to form the active blue/green catalytic complex.

  • Substrate Addition: Add Methyl 4-bromobenzoate, Iodobenzene, and K₃PO₄.

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Hydrolysis (The Extra Step): Isolate the ester intermediate. Reflux in NaOH/MeOH for 2 hours to cleave the methyl ester. Acidify to precipitate the final 4-biphenylcarboxylic acid.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal path for your specific project constraints.

Figure 2: Process Selection Logic

DecisionTree Start Start: Biphenyl Acid Synthesis Scale What is the scale? Start->Scale Pharma Is it a Pharma Active Ingredient (API)? Scale->Pharma Lab/Pilot (<1kg) Cost Is Catalyst Cost the Primary Driver? Scale->Cost Manufacturing (>100kg) PdLimit Strict Pd Limits (<10ppm)? Pharma->PdLimit Yes Suzuki SELECT SUZUKI-MIYAURA (Direct, High Yield, Mild) PdLimit->Suzuki No (or Scavengers available) Ullmann SELECT ULLMANN (Cheaper, requires Ester Protection) PdLimit->Ullmann Yes (Avoid Pd entirely) Cost->Suzuki No (Yield is priority) Cost->Ullmann Yes (Cu is cheap)

Caption: Decision matrix for selecting synthetic route. Suzuki is preferred for speed and complexity; Ullmann is preferred for cost-driven, large-scale campaigns.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Huff, B. E., et al. (2004). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Link

  • Sambiagio, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. Link

  • Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions. Angewandte Chemie International Edition. Link

  • Dunn, P. J., et al. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-((2-Nitrophenyl)thio)benzoic acid. The accurate assessment of this compound's purity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-((2-Nitrophenyl)thio)benzoic acid. The accurate assessment of this compound's purity is critical for ensuring the reliability of experimental results and meeting stringent regulatory standards in drug development.[1][2] This document outlines detailed experimental protocols, presents comparative data from method validation studies, and includes visual workflows to assist in methodological selection and application, all grounded in established regulatory guidelines.[3][4][5]

Introduction: The Imperative for a Validated, Stability-Indicating Method

2-((2-Nitrophenyl)thio)benzoic acid is a key intermediate in various chemical and pharmaceutical research sectors.[6] The integrity of any study or product utilizing this compound is directly dependent on its purity. Impurities, which can arise from the synthetic route or from degradation over time, can impact efficacy, safety, and reproducibility.[7] Potential process-related impurities may include unreacted starting materials like 2-nitrothiophenol and a 2-halobenzoic acid, or byproducts from side reactions.[6] More critically, the molecule's structure—featuring a thioether linkage susceptible to oxidation and ester-like qualities prone to hydrolysis—necessitates an analytical method that is not just a simple purity check but is "stability-indicating."

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[8][9] The development and validation of such a method are foundational to drug development, providing crucial insights into a drug substance's degradation pathways and intrinsic stability.[7] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, demonstrating the validation process and providing the data necessary to make an informed choice for routine quality control and stability testing.

The Foundation: Forced Degradation Studies

Before validating any method, it is essential to understand how the analyte behaves under stress. Forced degradation studies are designed to intentionally degrade the API to generate potential impurities and degradation products.[10] These studies are the cornerstone of developing a specific and stability-indicating method, as they provide the necessary samples to challenge the method's resolving power.[8][9] The goal is to achieve a target degradation of 5-20% of the main component, ensuring that degradants are detectable without excessively breaking down the primary peak.[8][11]

Experimental Protocol: Forced Degradation of 2-((2-Nitrophenyl)thio)benzoic Acid
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-((2-Nitrophenyl)thio)benzoic acid in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. This unstressed sample serves as the t=0 reference.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours, protected from light. Dilute to 10 mL with diluent.[10]

  • Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10] Analyze alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and the control sample using the developed HPLC methods.

Comparative HPLC Method Development

The choice of column and mobile phase is critical for achieving optimal separation. We will compare two methods: a standard acetonitrile-based method and a methanol-based method, which can offer different selectivity for aromatic and polar compounds.

Method A: Acetonitrile-Based Gradient Elution

This method employs acetonitrile, a common organic modifier in RP-HPLC, known for its low viscosity and UV transparency.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 254 nm and 320 nm.[6] Peak purity analysis will be performed across the spectral range.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

Method B: Methanol-Based Gradient Elution

Methanol can alter selectivity due to its protic nature and different interaction mechanisms with the stationary phase compared to aprotic acetonitrile.

  • Instrumentation: Same as Method A.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

  • Mobile Phase B: Methanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 254 nm and 320 nm. Peak purity analysis will be performed.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

Head-to-Head Method Validation

A rigorous validation process was conducted for both methods according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[4][12][13] The following parameters were assessed.

Workflow for HPLC Method Validation

G cluster_0 Phase 1: Development & Specificity cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Robustness & Finalization Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Method_Dev Develop HPLC Methods (Method A & B) Forced_Deg->Method_Dev Generates stressed samples Specificity Specificity & Peak Purity Analysis Method_Dev->Specificity Analyzes samples Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Report Validation Report & Method Selection Robustness->Report

Caption: Workflow for the validation of an HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[5][14] Analysis of the forced degradation samples showed that both methods were able to separate the main peak from all generated degradation products. DAD-based peak purity analysis confirmed the spectral homogeneity of the main analyte peak in all stressed conditions.[8]

Table 1: Specificity Results Summary

Stress ConditionMethod A (Acetonitrile)Method B (Methanol)
Acid Hydrolysis Main peak well-resolved from 2 major degradants. Peak Purity > 0.999.Main peak well-resolved from 2 major degradants. Peak Purity > 0.999.
Base Hydrolysis Main peak well-resolved from 1 major degradant. Peak Purity > 0.999.Main peak well-resolved from 1 major degradant. Peak Purity > 0.999.
Oxidation (H₂O₂) Main peak well-resolved from 2 major degradants (likely sulfoxide/sulfone). Peak Purity > 0.999.Improved resolution for one of the oxidative degradants (Rs > 2.0). Peak Purity > 0.999.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic Main peak well-resolved from 1 minor degradant. Peak Purity > 0.999.Main peak well-resolved from 1 minor degradant. Peak Purity > 0.999.

Insight: Both methods are stability-indicating. However, Method B showed superior resolution for a critical oxidative degradation product, which could be advantageous for long-term stability studies.

Linearity and Range

Linearity was established by analyzing five concentrations of the reference standard. The range is the interval over which the method is shown to be precise, accurate, and linear.[4]

Table 2: Linearity and Range Data

ParameterMethod A (Acetonitrile)Method B (Methanol)Acceptance Criteria
Range (µg/mL) 10 - 15010 - 150Reportable
Correlation Coefficient (r²) 0.99970.9995≥ 0.999
Y-intercept Minimal, passes through originMinimal, passes through originReportable
Accuracy

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.[14]

Table 3: Accuracy (Recovery) Data

Spike LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0% - 102.0%
100% 100.8%99.7%98.0% - 102.0%
120% 101.2%100.9%98.0% - 102.0%
Average Recovery 100.5%100.3%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements. It was evaluated at two levels: repeatability and intermediate precision.[5]

Table 4: Precision Data (%RSD)

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.52%≤ 2.0%
Intermediate Precision (inter-day) 0.88%0.95%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

Table 5: LOD and LOQ Data

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD (S/N = 3) 0.150.18
LOQ (S/N = 10) 0.500.60

Insight: Method A demonstrates slightly better sensitivity, which is beneficial for the quantification of low-level impurities.

Robustness

Robustness was evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Table 6: Robustness Testing Results

Parameter VariedMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate (± 0.1 mL/min) Minimal impact on resolution and retention time.Minimal impact on resolution and retention time.
Column Temp (± 2 °C) Minor shift in retention time (<2%), resolution maintained.Minor shift in retention time (<2%), resolution maintained.
Mobile Phase pH (± 0.2) No significant impact on peak shape or resolution.No significant impact on peak shape or resolution.

Discussion and Final Method Selection

Both Method A and Method B were successfully validated and proven to be specific, linear, accurate, precise, and robust for the purity assessment of 2-((2-Nitrophenyl)thio)benzoic acid. The choice between them depends on the specific application.

Decision Matrix for Method Selection

G start Select Optimal HPLC Method crit1 Need to quantify critical oxidative degradant with maximum resolution? start->crit1 crit2 Is highest sensitivity for trace impurities the primary goal? crit1->crit2 No method_b Choose Method B (Methanol) - Superior resolution for  oxidative impurities. crit1->method_b Yes method_a Choose Method A (Acetonitrile) - Better LOD/LOQ. crit2->method_a Yes crit2->method_a No (Default Choice)

Caption: Decision tree for selecting the optimal HPLC method.

  • Method A (Acetonitrile-Based): This method offers slightly better sensitivity (lower LOD/LOQ), making it preferable for applications where the quantification of trace-level impurities is the primary objective. Its overall performance is excellent, and it represents a robust choice for routine quality control.

  • Method B (Methanol-Based): This method provides superior chromatographic resolution for a key oxidative degradant. This is a significant advantage for formal stability studies where the precise separation and quantification of specific degradation products are paramount. The difference in selectivity offered by methanol proves beneficial in this context.

Recommendation:

For routine batch release and general purity assessment, Method A is highly suitable due to its slightly better sensitivity and excellent overall performance. For in-depth stability studies and investigations into degradation pathways, Method B is recommended due to its superior resolving power for critical oxidative impurities.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). DSI, a Product of Premier Research. Retrieved from [Link]

  • Analytical method verification according to USP 1226. (n.d.). FILAB. Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). PPD, Inc. Retrieved from [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024, January 1). LCGC International - Chromatography Online. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Method Validation as per ICH & USP Guidelines. (n.d.). Cubic Analytical Solution. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved from [Link]

Sources

Comparative

Efficacy of different oxidizing agents for 2-nitro-4-methylsulfonylbenzoic acid synthesis

This guide provides an in-depth technical comparison of oxidizing agents used in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) , a critical intermediate for the herbicide Mesotrione . [1][2][3][4] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of oxidizing agents used in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) , a critical intermediate for the herbicide Mesotrione .

[1][2][3][4]

Executive Summary

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is the rate-limiting intermediate in the production of triketone herbicides.[1] Its synthesis typically proceeds via the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) .[2][3]

This transformation is chemically challenging due to the electronic nature of the substrate. The benzene ring is highly deactivated by two strong electron-withdrawing groups (


 and 

). While these groups make the benzylic methyl protons acidic, they also reduce the electron density of the ring, making the methyl group resistant to electrophilic attack and requiring vigorous oxidative conditions.[2]

This guide evaluates three primary oxidative methodologies:

  • Nitric Acid (

    
    ) Oxidation  (Industrial Standard)
    
  • Potassium Permanganate (

    
    ) Oxidation  (High-Yield Lab Scale)
    
  • Electrochemical Oxidation (Emerging Green Technology)[3][4]

Mechanistic Context & Challenges

The oxidation of NMST involves the transformation of a methyl group (


) to a carboxylic acid (

) on an electron-deficient arene.[4]
  • Deactivation: The Hammett substituent constants (

    
    ) for 
    
    
    
    and
    
    
    are highly positive, withdrawing electron density via induction and resonance.[4] This lowers the HOMO energy of the molecule, requiring oxidants with high oxidation potentials.
  • Solubility: NMST has poor solubility in aqueous media, often requiring phase transfer catalysts (PTC) or harsh solvents (e.g., concentrated

    
    , glacial acetic acid).[4]
    
  • Selectivity: Over-oxidation (decarboxylation) is rare due to the stability of the benzoic acid core, but nitration of the ring or cleavage of the sulfone group can occur under uncontrolled conditions.[4]

Pathway Visualization

The following diagram illustrates the oxidative pathways and the decision matrix for selecting an agent.

NMSBA_Synthesis NMST Precursor: 2-nitro-4-methylsulfonyltoluene HNO3 Method A: Nitric Acid (Industrial) NMST->HNO3 High Temp (140°C) V2O5 Catalyst KMnO4 Method B: KMnO4 (Lab/Small Scale) NMST->KMnO4 Alkaline/Acidic Reflux Electro Method C: Electrochemical (Green/Selective) NMST->Electro Cr(III)/Cr(VI) Mediator or Molybdate NMSBA Target: 2-nitro-4-methylsulfonylbenzoic acid HNO3->NMSBA Yield: 85-98% NOx Byproduct: NOx Gas HNO3->NOx KMnO4->NMSBA Yield: >90% MnO2 Waste: MnO2 Sludge KMnO4->MnO2 Electro->NMSBA Yield: ~50-80% Selectivity: >95% Clean Benefit: Reagent Regeneration Electro->Clean

Figure 1: Decision matrix for NMSBA synthesis pathways showing reagents, conditions, and associated byproducts.

Comparative Analysis of Oxidizing Agents

Method A: Nitric Acid Oxidation ( )

This is the dominant industrial method due to the low cost of nitric acid.[4] However, it requires high temperatures and specialized handling for corrosive waste and toxic gases.

  • Mechanism: Radical-chain auto-oxidation initiated by

    
     species.[4] Often catalyzed by Vanadium Pentoxide (
    
    
    
    ) or Molybdate to lower the activation energy.[4]
  • Performance:

    • Yield: High (85–98%).[4][5]

    • Purity: High (>98%), as impurities often remain in the mother liquor.

    • Drawbacks: Generates significant

      
       emissions requiring scrubbers.[4] Uses concentrated sulfuric acid as a solvent/catalyst.[1]
      
Method B: Potassium Permanganate ( )

Ideal for laboratory synthesis where yield is prioritized over cost or waste disposal.

  • Mechanism: Direct oxygen transfer. The reaction typically proceeds through a manganate ester intermediate.

  • Performance:

    • Yield: Excellent (>90%).

    • Reaction Time: Fast compared to aerobic methods.

    • Drawbacks: Stoichiometric production of Manganese Dioxide (

      
      ) "brown sludge," which complicates filtration and increases E-factor (mass of waste per mass of product).
      
Method C: Indirect Electrochemical Oxidation

A "green chemistry" approach that uses electric current to regenerate a metal mediator (e.g.,


 or Molybdate species).[4]
  • Mechanism: The anode oxidizes a metal catalyst to a high-valence state, which then oxidizes the NMST in the bulk solution.[4] The reduced catalyst returns to the anode for regeneration.

  • Performance:

    • Selectivity: Very High (~95%).[4]

    • Sustainability: Eliminates stoichiometric oxidant waste.

    • Drawbacks: Lower single-pass conversion (~50-60%); requires recycling of unreacted starting material. High setup complexity.

Data Summary Table

MetricNitric Acid (

)
Permanganate (

)
Electrochemical (

)
Typical Yield 85% – 98%90% – 95%48% – 80% (per pass)
Purity >98%>95%>98%
Temperature 120°C – 145°C80°C – 100°C35°C – 95°C
Catalyst

/

None (or phase transfer)

/

Major Waste

gas, Spent Acid

solid waste
Minimal (Electricity)
Scalability High (Industrial)Low (Filtration issues)Medium (Flow cells)
Cost Efficiency HighLowMedium (High CAPEX)

Detailed Experimental Protocols

Protocol 1: Nitric Acid Oxidation (Industrial Standard)

Based on optimized conditions for high-yield synthesis.

Reagents:

  • 2-nitro-4-methylsulfonyltoluene (NMST): 100 g[4]

  • Nitric Acid (65-68%): 230 g[4]

  • Sulfuric Acid (70%): 600 g[4][5]

  • Vanadium Pentoxide (

    
    ): 2.0 g[4]
    

Workflow:

  • Setup: Use a glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas absorption system (NaOH scrubber) for

    
    .
    
  • Charging: Add 600 g of 70%

    
     to the reactor. Activate stirring.
    
  • Addition: Add 100 g NMST and 2.0 g

    
    . Stir for 10 minutes to ensure dispersion.
    
  • Heating: Heat the mixture to 140°C .

  • Oxidation: Slowly add 230 g of Nitric Acid dropwise over 8–10 hours .

    • Critical Step: Maintain temperature at 140°C. Control addition rate to manage exotherm and gas evolution.

  • Post-Reaction: Stir for an additional 1 hour at 140°C until NMST content is <1% (monitor via HPLC).

  • Workup: Cool slowly to 15°C. The product will precipitate.

  • Filtration: Filter the solids. Wash the cake 3x with water to remove residual acid.[4]

  • Drying: Dry at 60°C to constant weight.

    • Expected Yield: ~110 g (98%).

Protocol 2: Potassium Permanganate Oxidation (Laboratory Scale)

Adapted for clean isolation without specialized high-pressure equipment.

Reagents:

  • NMST: 10 g[4]

  • 
    : 25 g (approx 3.5 eq)[4]
    
  • Water: 200 mL

  • Pyridine (optional): 50 mL (improves solubility) or use PTC (e.g., TBAB).

Workflow:

  • Dissolution: Suspend 10 g NMST in 200 mL water (and pyridine if using). Heat to 80°C.

  • Oxidation: Add

    
     in small portions (2-3 g each) over 2 hours.
    
    • Note: The purple color should disappear (turning to brown

      
      ) before the next addition.
      
  • Reflux: Heat to reflux (approx 100°C) for 4-6 hours.

  • Filtration (Hot): Filter the hot solution through a Celite pad to remove the

    
     sludge. Wash the pad with hot water.
    
  • Acidification: The filtrate contains the carboxylate salt.[4] Cool to room temperature and acidify with concentrated HCl to pH 1-2.

  • Isolation: The white precipitate (NMSBA) is filtered, washed with cold water, and dried.[4]

References

  • Vertex AI Search. (2024). Synthesis of 2-nitro-4-methylsulfonylbenzoic acid oxidizing agents. Retrieved from 6

  • ChemicalBook. (2024).[7] 2-Nitro-4-methylsulfonylbenzoic acid synthesis. Retrieved from 5[5]

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from 8

  • Electrochimica Acta. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Retrieved from 3

  • ProQuest. (2022). Highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene. Retrieved from 2

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of Novel Sulfonylbenzoic Acid Derivatives

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates a depa...

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of new chemical entities with unique mechanisms of action. Among the promising candidates in this pursuit are sulfonylbenzoic acid derivatives. This guide provides an in-depth, objective comparison of the antimicrobial performance of these novel compounds against established alternatives, supported by experimental data and detailed methodologies to ensure scientific rigor and reproducibility.

The Scientific Rationale: Why Sulfonylbenzoic Acid Derivatives?

The design of this novel class of antimicrobials is predicated on the well-established foundation of sulfonamide chemistry, augmented by the versatile scaffold of benzoic acid.

The Sulfonamide Heritage: A Proven Mechanism

Sulfonamides, the first class of synthetic antimicrobial agents, have a long-standing history in clinical practice.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides effectively halt bacterial growth and replication, rendering them bacteriostatic.[3] Human cells are unaffected by this mechanism as they obtain folic acid from their diet.[1]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonylbenzoic_Acid Sulfonylbenzoic Acid Derivative Sulfonylbenzoic_Acid->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Inhibition Sulfonylbenzoic_Acid->Bacterial_Growth Leads to Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA DNA_RNA->Bacterial_Growth

Caption: Competitive inhibition of DHPS by sulfonylbenzoic acid derivatives.

The Benzoic Acid Moiety: A Gateway to Versatility

The incorporation of a benzoic acid scaffold provides a versatile platform for chemical modification. The nature and position of substituents on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution.[4] This allows for the fine-tuning of the compound's antimicrobial spectrum, potency, and pharmacokinetic profile. The carboxylic acid group, a key feature of the benzoic acid moiety, can act as a hydrogen bond donor and acceptor, often facilitating interactions with the active sites of microbial enzymes.[4]

Comparative Antimicrobial Performance: A Data-Driven Analysis

To objectively evaluate the antimicrobial potential of novel sulfonylbenzoic acid derivatives, a direct comparison of their in vitro activity against conventional antibiotics is essential. The following data summarizes the Minimum Inhibitory Concentration (MIC) values of a representative novel compound, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, against two common Gram-positive bacterial strains, Staphylococcus aureus and Bacillus subtilis. These results are juxtaposed with the MIC values of two widely used antibiotics, Ciprofloxacin and Amoxicillin, against the same or similar reference strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Novel Sulfonylbenzoic Acid Derivative
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[5]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[5]
Conventional Antibiotics (for comparison)
CiprofloxacinStaphylococcus aureus ATCC 65380.25[6][7]
AmoxicillinStaphylococcus aureus ATCC 65380.25[8]

Analysis of Comparative Data:

The presented data indicates that the novel sulfonylbenzoic acid derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, exhibits moderate antimicrobial activity against the tested Gram-positive strains. While its MIC values are higher than those of the potent fluoroquinolone ciprofloxacin and the beta-lactam amoxicillin, this initial finding is promising for a lead compound. It is important to note that the development of novel antimicrobial agents often begins with compounds that have moderate activity, which can then be optimized through medicinal chemistry efforts to enhance potency and broaden the spectrum of activity. The value of these novel derivatives lies in their potential to combat resistant strains that have developed mechanisms to evade the action of conventional antibiotics.

Experimental Protocols: Ensuring Methodological Integrity

The reliability of any comparative analysis hinges on the robustness and standardization of the experimental methods employed. The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[9][10]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.[11]

Materials:

  • Test compounds (novel sulfonylbenzoic acid derivatives and reference antibiotics)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum_Prep 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation 3. Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Test Compounds in 96-well Plate Compound_Dilution->Inoculation Incubate 4. Incubate Plate (16-24h at 37°C) Inoculation->Incubate Visual_Inspection 5. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Visual_Inspection MIC_Determination 6. Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Experimental workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add 100 µL of the dissolved compound to the first well of a row and perform serial two-fold dilutions by transferring 50 µL to subsequent wells. Discard the final 50 µL from the last well in the series.

  • Inoculation:

    • Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing MHB and the inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A well containing a known antibiotic with established efficacy against the test organism.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.[9]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[4] This can be aided by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Future Directions and the Path Forward

The data presented in this guide underscores the potential of sulfonylbenzoic acid derivatives as a new frontier in antimicrobial drug discovery. While the initial in vitro activity of the lead compounds may be moderate, the chemical tractability of this scaffold offers vast opportunities for optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the benzoic acid and sulfonyl moieties will be crucial to identify the key structural features that enhance antimicrobial potency and broaden the spectrum of activity.[12]

  • Mechanism of Action Studies: While the inhibition of DHPS is the presumed mechanism, further studies are needed to confirm this and to investigate other potential cellular targets.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic efficacy and safety profiles.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the continued exploration of novel chemical classes, such as sulfonylbenzoic acid derivatives, is essential in our ongoing battle against antimicrobial resistance.

References

  • Picmonic. (n.d.). Sulfonamides Mechanisms. Picmonic for Medicine. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Gpatindia. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • BenchChem. (2025).
  • Ovonramwen, D. O., et al. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Journal of the Chemical Society of Pakistan, 43(3).
  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration (MIC) Assay. Retrieved from [Link]

  • Spoering, A. L., & Lewis, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Al-Suwaidan, I. A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Michalska, D., et al. (2019).
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy higieny i medycyny doswiadczalnej, 75(1), 540-551.
  • Xiong, Y., et al. (2019). Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. Frontiers in Pharmacology, 10, 809.
  • Al-Ghamdi, A. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1224-1228.
  • Clinical and Laboratory Standards Institute. (n.d.). CLSI Guidelines. Retrieved from [Link]

  • Kashef, M. T., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Biofilms. Infection and Drug Resistance, 13, 1847-1859.
  • Rubin, J. E. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]

  • Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Firsov, A. A., et al. (2008). Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window. Antimicrobial Agents and Chemotherapy, 52(3), 1153-1155.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Ganesan, A., et al. (2023). Boosting amoxicillin effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis with phytochemicals from the medicinal plant Andrographis paniculata. Journal of Applied Pharmaceutical Science, 13(10), 001-011.
  • Andes, D., & Craig, W. A. (2006). Animal model of infection for the study of the pharmacodynamics of the new fluoroquinolone, ciprofloxacin. Diagnostic Microbiology and Infectious Disease, 54(4), 285-290.
  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Dr. Oracle. (2025, December 7).
  • Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • International Journal of Nanomedicine. (n.d.). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Minimum Inhibitory Concentrations of Antibiotics Against Staphylococcus aureus ATCC6538. Retrieved from [Link]

Sources

Comparative

Benchmarking synthesis routes for 2-nitro-4-methylsulfonylbenzoic acid based on yield and purity

Benchmarking Synthesis Routes for 2-Nitro-4-Methylsulfonylbenzoic Acid: Yield, Purity, and Process Integrity Executive Summary 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a critical intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for 2-Nitro-4-Methylsulfonylbenzoic Acid: Yield, Purity, and Process Integrity

Executive Summary

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a critical intermediate in the synthesis of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, most notably Mesotrione .[1] Its synthesis is dominated by the challenge of selectively oxidizing a methyl group or introducing a carboxyl moiety in the presence of strong electron-withdrawing groups (nitro and sulfonyl).[1]

This guide benchmarks the two primary industrial routes and one emerging green alternative. The Nitric Acid Oxidation of Nitrotoluene (Route A) remains the industrial standard due to raw material availability and high throughput (Yield: 85-98%), despite significant environmental overhead.[1] The Chloro-Cyanoacetate Displacement (Route B) offers a convergent alternative with comparable purity (>98%) but higher step-count complexity.

Strategic Analysis of Synthetic Pathways

The synthesis of NMSBA is dictated by the availability of the sulfonyl precursor. The core challenge is the deactivation of the benzene ring; both the


 and 

groups strongly deactivate the ring toward electrophilic substitution and make the methyl group resistant to mild oxidation.
FeatureRoute A: Toluene Oxidation Route B: Chloro-Cyano Displacement Route C: Electrochemical Oxidation
Starting Material 2-nitro-4-methylsulfonyltoluene (NMST)1-chloro-4-methylsulfonylbenzeneNMST
Key Transformation Radical Oxidation (

)

Displacement + Hydrolysis
Anodic Oxidation
Catalyst

(Vanadium Pentoxide)
Base (NaOH/DMSO)

or Molybdate
Yield (Isolated) 85% - 98% 75% - 87% 40% - 50%
Purity >98%>98%~95%
Scalability High (Continuous/Batch)Medium (Batch)Low (Current Pilot Scale)

Detailed Benchmarking & Protocols

Route A: Catalytic Oxidation of 2-Nitro-4-Methylsulfonyltoluene (The Industrial Standard)

Mechanism & Rationale: This route utilizes a Vanadium(V)-catalyzed radical oxidation using nitric acid as the terminal oxidant. The reaction proceeds via a radical mechanism where


 species abstract hydrogen from the benzylic position. 

acts as a co-catalyst to re-oxidize lower-valent nitrogen species and facilitate oxygen transfer. The high temperature (140°C+) is non-negotiable due to the electron-deficient nature of the substrate, which resists oxidation.

Protocol:

  • Charge: Into a high-pressure glass-lined reactor, charge 600 g of 70% Sulfuric Acid .

  • Dissolution: Add 98 g of 2-nitro-4-methylsulfonyltoluene (NMST) and 2.0 g of Vanadium Pentoxide (

    
    ) . Stir for 30 mins to ensure homogeneity.
    
  • Heating: Heat the mixture to 140°C .

  • Addition: Slowly dose 230 g of 68% Nitric Acid over 8–10 hours.

    • Critical Control Point: Maintain oxygen feed (0.1 g/min ) or air sparging to regenerate the catalyst and manage

      
       evolution.
      
  • Post-Reaction: Hold at 140°C for 1 hour until NMST content is <1% (monitor via HPLC).

  • Work-up: Cool slowly to 15°C. The product precipitates. Filter the cake.

  • Purification: Wash the cake 3x with water to remove residual acid. Dry at 60°C.

Performance Data:

  • Yield: 98.0% (Optimized)

  • Purity: 98.1% (HPLC)

  • Self-Validation: The disappearance of the methyl singlet (~2.5 ppm) and appearance of the carboxylic acid proton (~13 ppm) in

    
    -NMR confirms conversion.
    
Route B: The Chloro-Cyanoacetate Route (Convergent Synthesis)

Mechanism & Rationale: This route avoids the harsh oxidation of a methyl group. Instead, it employs Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) . The chlorine atom in 1-chloro-2-nitro-4-methylsulfonylbenzene is highly activated by the ortho-nitro and para-sulfonyl groups, allowing displacement by a carbon nucleophile (methyl cyanoacetate). Subsequent oxidative hydrolysis yields the benzoic acid.

Protocol:

  • Nitration (Precursor Synthesis):

    • React 1-chloro-4-methylsulfonylbenzene with mixed acid (

      
      ) at 30°C for 4 hours.
      
    • Quench in water, filter to isolate 1-chloro-2-nitro-4-methylsulfonylbenzene (Chloro-NMSB) . (Yield: 98%).

  • Displacement (

    
    ): 
    
    • In a reactor, dissolve Methyl Cyanoacetate (1.05 eq) in DMSO. Add NaOH (2.1 eq) at 28°C to form the enolate.

    • Add Chloro-NMSB solution slowly. Stir at 30°C for 2 hours.

    • Observation: The solution turns deep red/brown due to the Meisenheimer complex formation.

  • Oxidative Hydrolysis:

    • Treat the intermediate (cyano-acetate adduct) with 30%

      
        and NaOH at 50-60°C.
      
    • This decarboxylates and oxidizes the benzylic carbon to the acid.

  • Isolation: Acidify with HCl to pH 1. Filter the precipitate.[2][3]

Performance Data:

  • Yield: ~87% (Cumulative from Chloro-NMSB)[1]

  • Purity: >98%[2][3][4][5]

  • Advantage: Operates at much lower temperatures (<60°C) than Route A, significantly reducing thermal runaway risks.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and decision points for the two primary routes.

NMSBA_Synthesis cluster_RouteA Route A: Oxidative Cleavage (Industrial) cluster_RouteB Route B: SnAr Displacement NMST 2-Nitro-4-methylsulfonyltoluene (NMST) Oxidation Oxidation (HNO3 / V2O5, 140°C) NMST->Oxidation Radical_Int Benzylic Radical Intermediate NMSBA PRODUCT: 2-Nitro-4-methylsulfonylbenzoic Acid (Yield: >85%, Purity: >98%) Radical_Int->NMSBA -H2O, -NOx Oxidation->Radical_Int CMSB 1-Chloro-4-methylsulfonylbenzene Nitration Nitration (HNO3/H2SO4) CMSB->Nitration CNMSB 1-Chloro-2-nitro- 4-methylsulfonylbenzene Nitration->CNMSB Cyano_Int Cyano-Acetate Adduct CNMSB->Cyano_Int + Methyl Cyanoacetate + NaOH Hydrolysis Oxidative Hydrolysis (H2O2 / NaOH) Cyano_Int->Hydrolysis Hydrolysis->NMSBA

Caption: Comparative process flow for NMSBA synthesis. Route A (Blue) utilizes direct oxidation, while Route B (Green) employs a nucleophilic substitution strategy.

Comparative Data Summary

MetricRoute A (Nitric Oxidation) Route B (Cyano Displacement) Route C (Electrochemical)
Overall Yield 95 - 98% 80 - 87%40 - 50%
Purity Profile High (98%+)High (98%+)Moderate (95%)
Reaction Temp 140 - 150°C30 - 60°C25 - 90°C
Cycle Time 12 - 15 Hours8 - 10 Hours6 - 8 Hours
E-Factor (Waste) High (Acid waste, NOx)Medium (Salt waste)Low (Recyclable electrolyte)
Cost Efficiency High (Cheap reagents)Medium (Cyanoacetate cost)Low (Electricity/Catalyst)

References

  • Process for the preparation of 2-nitro-4-methylsulfonyl benzoic acid. Vertex AI Search / QuickCompany. Retrieved from [Link]

  • Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. PrepChem. Retrieved from [Link]

  • Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid (CN106565555A). Google Patents.[1] Retrieved from

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Int. J. Electrochem. Sci.. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Performance Comparison of Stationary Phases in Chiral Separations

Abstract: The resolution of enantiomers is a critical challenge in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral chromatography, particularly with the use...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The resolution of enantiomers is a critical challenge in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral chromatography, particularly with the use of Chiral Stationary Phases (CSPs), stands as the most effective method for the analytical and preparative separation of chiral compounds.[1][2] This guide provides a comprehensive comparison of the major classes of CSPs, including polysaccharide, cyclodextrin, protein, and macrocyclic antibiotic-based phases. We will delve into their distinct chiral recognition mechanisms, evaluate their performance with supporting experimental data, and offer a strategic workflow for efficient method development. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral separations and select the optimal stationary phase for their specific applications.

The Imperative of Chirality in Drug Development

In the pharmaceutical world, chirality is not a subtle academic point; it is a fundamental factor that can mean the difference between a therapeutic breakthrough and a toxicological disaster. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[3][4] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in a drug product, often requiring that only the active, safer enantiomer be brought to market.[4][5][6] This regulatory stringency drives the need for robust and reliable analytical methods to separate and quantify enantiomers.[5][7]

Fundamentals of Chiral Recognition on Stationary Phases

The principle of chiral separation in chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[8][9] The differing stability of these complexes leads to different retention times, enabling separation. The success of this process hinges on the CSP's ability to provide multiple points of interaction, creating a specific three-dimensional fit for one enantiomer over the other.

A Comparative Analysis of Major Chiral Stationary Phases

The selection of a CSP is the most critical decision in developing a chiral separation method.[10] The primary families of CSPs each offer unique mechanisms and application ranges.

Polysaccharide-Based CSPs: The Industry Workhorse

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile chiral selectors.[1][11][12][13] Their popularity stems from their broad enantiorecognition ability across a vast range of compound classes.[11][14]

Mechanism & Key Interactions: The chiral recognition mechanism is attributed to the highly ordered helical structure of the polysaccharide derivatives. This structure forms chiral grooves or cavities where analyte enantiomers can interact.[10] Separation is governed by a combination of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[10][11][15] Immobilized versions of these phases offer enhanced robustness and solvent compatibility, allowing for the use of a wider range of mobile phases compared to their coated counterparts.[12][14]

Performance & Applications: Over 90% of chiral analytical evaluations have been successfully performed using polysaccharide-based CSPs.[11] They are effective in normal-phase (NP), reversed-phase (RP), polar organic (PO), and supercritical fluid chromatography (SFC) modes.[14][16] This versatility makes them the first choice in screening protocols for new chiral compounds.[17][18] For example, a study on the drug INGREZZA® demonstrated a significant improvement in resolution (Rs) from 2.6 to approximately 4.2 by switching to a Lux Cellulose-2 column, a polysaccharide-based CSP.[11]

Caption: Chiral recognition on polysaccharide CSPs.

Cyclodextrin-Based CSPs: The Power of Inclusion

Cyclodextrin-based CSPs are formed by bonding native or derivatized cyclodextrins (cyclic oligosaccharides) to a silica surface.[19][20] They are particularly effective for separating molecules that can fit within their hydrophobic cavity.

Mechanism & Key Interactions: The primary mechanism is the formation of inclusion complexes.[10][21] The cyclodextrin structure is a truncated cone with a hydrophobic interior and a hydrophilic exterior. An analyte, or a hydrophobic portion of it, can enter the cavity. Chiral recognition is achieved through the differential fit and secondary interactions (like hydrogen bonding) between the enantiomers and the hydroxyl groups on the rim of the cyclodextrin.[10][21] These CSPs can be used in reversed-phase, normal-phase, and polar organic modes.[21]

Performance & Applications: Cyclodextrin CSPs are well-suited for separating aromatic compounds, hydrocarbons, steroids, and various derivatives.[22] A study comparing CSPs for fluoxetine enantiomers found that a dimethyl-β-cyclodextrin column (Cyclobond I 2000 DM) provided the best separation with a resolution (Rs) of 2.30, superior to the polysaccharide phases tested in that specific case.[23] Combining cyclodextrin with other selectors, like bovine serum albumin, has been shown to create mixed-mode CSPs with broader applicability, achieving high resolutions (Rs > 4.7) for challenging compounds like proton-pump inhibitors.[3]

G cluster_cyclodextrin Cyclodextrin CSP Mechanism cluster_rim Interactions at Rim Analyte Racemic Analyte CSP Cyclodextrin Cavity (Hydrophobic Interior) Analyte->CSP Inclusion H_Bond_Rim H-Bonding CSP->H_Bond_Rim Secondary Interaction Enantiomer_A Enantiomer A (Better Fit, Stronger Complex) CSP->Enantiomer_A Forms Stable Complex Enantiomer_B Enantiomer B (Poorer Fit, Weaker Complex) CSP->Enantiomer_B

Caption: Chiral recognition via inclusion in cyclodextrin CSPs.

Protein-Based CSPs: Unique Biomimetic Selectivity

Protein-based CSPs use proteins like α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH) immobilized on silica.[24][25][26] They offer unique enantioselectivity based on the complex three-dimensional structure of the protein.

Mechanism & Key Interactions: Chiral recognition occurs at specific binding sites on the protein, mimicking interactions that occur in biological systems.[27] These separations are based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.[27] A key advantage is their ability to be used with aqueous mobile phases, which is ideal for analyzing compounds in biological matrices.[27]

Performance & Applications: These columns are widely used in drug discovery, quality assurance, and for studying drug-protein binding.[24][28] The CHIRALPAK AGP column, for example, has extremely broad applicability for separating amines, acids, and nonprotolytic compounds.[24] They are particularly valuable for the direct analysis of drugs in biological fluids without derivatization.[27] However, they can have lower loading capacities and may be less stable compared to other CSP types, making them more suitable for analytical rather than preparative work.[27]

G cluster_protein Protein-Based CSP Mechanism cluster_interactions Binding Forces Analyte Racemic Drug CSP Protein Structure (e.g., HSA, AGP) with Chiral Pockets Analyte->CSP Binds to Chiral Pocket Electrostatic Electrostatic CSP->Electrostatic Hydrophobic Hydrophobic CSP->Hydrophobic H_Bond H-Bonding CSP->H_Bond Enantiomer_A Enantiomer A (High Affinity Binding) CSP->Enantiomer_A Strong Binding Enantiomer_B Enantiomer B (Low Affinity Binding) CSP->Enantiomer_B

Caption: Biomimetic chiral recognition on protein-based CSPs.

Macrocyclic Antibiotic-Based CSPs: Multi-Modal Capabilities

This class of CSPs utilizes macrocyclic antibiotics such as vancomycin, teicoplanin, and ristocetin A bonded to silica.[29][30] They are known for their multi-modal capabilities, functioning effectively in reversed-phase, normal-phase, and polar ionic modes.

Mechanism & Key Interactions: These large, complex molecules offer a rich variety of functional groups and stereogenic centers, providing numerous potential interaction sites.[31] The chiral recognition mechanism is intricate and can involve a combination of hydrogen bonding, complexation, inclusion, π-π interactions, steric hindrance, and ionic interactions.[32][33] For amino acids, a key interaction is often the ionic bond between the analyte's carboxylate group and a cationic amine group on the selector.[29]

Performance & Applications: Macrocyclic antibiotic CSPs are excellent for separating a wide range of enantiomers, particularly amino acids and their derivatives, non-steroidal anti-inflammatory drugs (NSAIDs), and other ionizable compounds.[29][32] The Chirobiotic V (vancomycin) and T (teicoplanin) columns have been shown to successfully resolve various β2-agonists, with ionic interactions being the primary driver of recognition.[31]

G cluster_antibiotic Macrocyclic Antibiotic CSP Mechanism cluster_interactions Multiple Interaction Sites Analyte Racemic Analyte (e.g., Amino Acid) CSP Macrocyclic 'Basket' (Vancomycin, Teicoplanin) Analyte->CSP Complexation Ionic Ionic Bonding CSP->Ionic H_Bond H-Bonding CSP->H_Bond Inclusion Inclusion CSP->Inclusion Steric Steric Repulsion CSP->Steric Enantiomer_A Enantiomer A (Multiple Favorable Interactions) CSP->Enantiomer_A Enantiomer_B Enantiomer B (Fewer/Weaker Interactions) CSP->Enantiomer_B

Caption: Complex chiral recognition on macrocyclic antibiotic CSPs.

Performance Comparison: Data-Driven Insights

The choice of CSP is ultimately an empirical process, but data from similar separations can provide an invaluable starting point. The following table summarizes performance data for the separation of representative chiral compounds on different stationary phases.

AnalyteChiral Stationary Phase (CSP)Column Brand ExampleMobile PhaseSelectivity (α)Resolution (Rs)Reference
Omeprazole β-Cyclodextrin + BSACustom Co-immobilizedOptimized Buffer-5.21[3]
Lansoprazole β-Cyclodextrin + BSACustom Co-immobilizedOptimized Buffer-7.11[3]
NBI-98854 Cellulose derivativeLux Cellulose-220mM AmOAc in Water/ACN-~4.2[11]
Fluoxetine Dimethyl-β-cyclodextrinCyclobond I 2000 DMACN/TEAA buffer1.132.30[23]
Fluoxetine Amylose derivativeChiralpak AD-HHexane/IPA/DEA1.141.60[23]
Hydrobenzoin Amylose derivativeCHIRALPAK® IA-3CO₂/MeOH (92:8)-Baseline[10]
Clenbuterol TeicoplaninChirobiotic TMeOH/AcOH/TEA1.351.95[31]

Note: α (selectivity) is the ratio of the retention factors of the two enantiomers (k2/k1). Rs (resolution) is a measure of the degree of separation between the two peaks. A baseline resolution is generally considered to be Rs ≥ 1.5.

Strategic Guide to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[8][17] Due to the complex nature of chiral interactions, it is often impossible to predict the best CSP without experimental screening.[8]

Experimental Workflow

The following workflow outlines a logical progression for developing and optimizing a chiral separation method. This process begins with a broad screening of diverse CSPs and mobile phases and systematically narrows down the conditions to achieve optimal resolution.

Caption: A systematic workflow for chiral method development.

Column Screening and Mobile Phase Selection

Initial Screening: A first-line screening should include 4 to 6 columns with diverse selectivities, heavily featuring modern immobilized polysaccharide phases.[18][34] Screening should be performed in multiple modes (NP, RP, PO) and, if available, SFC.[8] Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that offers advantages in speed, cost, and environmental impact ("green chemistry") by using supercritical CO₂ as the main mobile phase component.[35][36][37][38] SFC can often provide complementary or improved separations compared to HPLC.[36]

Mobile Phase Optimization:

  • Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are crucial for good peak shape and selectivity.[34]

  • Reversed Phase (RP): Uses aqueous buffers with acetonitrile or methanol. The pH of the buffer is a critical parameter for ionizable analytes.[14]

  • Supercritical Fluid Chromatography (SFC): Uses CO₂ with an alcohol co-solvent (e.g., methanol, ethanol). Additives are also commonly used to improve performance.[12][36]

Method Validation

Once an optimized method is achieved, it must be validated according to regulatory guidelines (e.g., ICH, FDA).[11][39] Validation demonstrates that the method is suitable for its intended purpose and includes evaluating parameters like specificity, linearity, accuracy, precision, and robustness.[39][40]

Conclusion

The successful separation of chiral compounds is a cornerstone of modern pharmaceutical analysis. While polysaccharide-based CSPs remain the dominant first choice due to their broad applicability, cyclodextrin, protein-based, and macrocyclic antibiotic phases offer powerful and often complementary selectivities for specific compound classes. The advent of immobilized phases and the increasing adoption of SFC have further expanded the toolbox available to scientists. A systematic, multi-modal screening strategy is the most reliable path to developing a robust and efficient chiral separation method. By understanding the fundamental mechanisms of each stationary phase class and leveraging a logical development workflow, researchers can confidently tackle the challenges of chiral analysis and ensure the safety and efficacy of next-generation therapeutics.

References

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Selvita. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (n.d.). SCIRP. [Link]

  • Novel bovine serum album and β-cyclodextrin-based mixed chiral stationary phase for the enantioseparation in capillary electrochromatography. (n.d.). DOI. [Link]

  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology. [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (n.d.). FAGG. [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]

  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. (n.d.). Springer. [Link]

  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors. (2009, January 15). PubMed. [Link]

  • Update in the Technology and Applications of Chiral Stationary Phases. (2026, February 10). LCGC International. [Link]

  • HPLC enantioseparation on cyclodextrin-based chiral stationary phases. (n.d.). PubMed. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • Protein-based Chiral Stationary Phases. (n.d.). Element Lab Solutions. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC. [Link]

  • SFC Columns for Chiral & Achiral Separations. (n.d.). Waters Corporation. [Link]

  • Evaluation of a Polysaccharide-based Chiral Reversed-Phase Liquid Chromatography Screen Strategy in Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021, July 16). MDPI. [Link]

  • Chiral Separation Column Market Outlook 2025-2032. (2025, June 26). LinkedIn. [Link]

  • Immobilized Protein Stationary Phases. (n.d.). Daicel Chiral Technologies. [Link]

  • [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)]. (2003, May 15). PubMed. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Advances in Chiral Chromatography for Drug Discovery. (2024, June 28). OMICS Online. [Link]

  • Enantiomeric separation of β2-agonists on macrocyclic antibiotic chiral stationary phases in high performance liquid chromatogr. (n.d.). Ingenta Connect. [Link]

  • Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. (2001, January 12). PubMed. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (n.d.). UNL Institutional Repository. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. (n.d.). ACS Publications. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). ACS Omega. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (2016, September 5). MDPI. [Link]

  • HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism. (2026, February 9). ResearchGate. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024, June 12). MDPI. [Link]

  • Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech, Inc. [Link]

  • Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals. (2021, June 9). MDPI. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016, February 18). YMC Europe. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). HPLC. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). PMC. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia. [Link]

  • Chiral Drug Separation. (n.d.). Taylor & Francis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Nitrophenyl)sulfonylbenzoic Acid

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Nitrophenyl)sulfonylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Nitrophenyl)sulfonylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Foundational Safety: Hazard Identification and Immediate Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-(2-Nitrophenyl)sulfonylbenzoic acid, due to its chemical structure—containing both a nitro group and a sulfonic acid derivative—requires careful management. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The minimum required PPE when handling 2-(2-Nitrophenyl)sulfonylbenzoic acid, especially during disposal operations where the risk of exposure is heightened, includes:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[1][4]

  • Skin Protection : A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[1][4]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][5] If dust formation is unavoidable, a NIOSH-approved respirator is required.[1][4]

Hazard Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of 2-(2-Nitrophenyl)sulfonylbenzoic acid.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][3][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3]

The Core Protocol: Waste Management and Disposal

All laboratory chemicals eventually become waste when they are no longer needed.[6] 2-(2-Nitrophenyl)sulfonylbenzoic acid and any materials contaminated with it must be treated as hazardous waste.[1][6] Do not discharge this chemical into drains or the environment.[1] The disposal process is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[6][7]

Waste Segregation: Preventing Hazardous Reactions

The first critical step in waste management is proper segregation. 2-(2-Nitrophenyl)sulfonylbenzoic acid is incompatible with:

  • Strong Oxidizing Agents : Mixing can lead to violent, potentially explosive reactions.[1][8][9]

  • Strong Bases : As an acid, it will undergo a neutralization reaction which can be highly exothermic.[1][8]

Therefore, collect waste 2-(2-Nitrophenyl)sulfonylbenzoic acid in a dedicated waste stream. Do not mix it with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10]

Step-by-Step Disposal Procedure
  • Container Selection : Collect all waste—including the chemical itself and any contaminated lab supplies like gloves, weigh boats, or absorbent materials—in a designated, compatible container.[4][10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][11] For acidic and organic compounds, high-density polyethylene (HDPE) or glass containers are often suitable.[7]

  • Labeling : As soon as you begin accumulating waste, the container must be labeled.[6] The label must clearly state the words "Hazardous Waste " and list all chemical constituents by name and approximate percentage.[11][12] Do not use chemical formulas or abbreviations.[11]

  • Accumulation and Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the direct supervision of laboratory personnel.[7][12][13] The SAA must have secondary containment to prevent spills from reaching drains.[7][14] Ensure the storage area is cool, dry, and well-ventilated, away from the incompatible materials listed above.[1][5]

  • Capacity Limit : Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[7] A 75-80% capacity limit is a safer practice.[10][15]

  • Final Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[10] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[10][12]

The following diagram outlines the decision-making workflow for the proper disposal of 2-(2-Nitrophenyl)sulfonylbenzoic acid.

Caption: Decision workflow for routine hazardous waste disposal.

Emergency Procedures: Spill Response

Accidents can happen, and a prepared response is critical to mitigating risk.

Small Spills

For small spills of solid 2-(2-Nitrophenyl)sulfonylbenzoic acid:

  • Ensure you are wearing the appropriate PPE, particularly a respirator if dust is present.[4]

  • Gently sweep or scoop the material into a suitable container for disposal.[1] Avoid actions that create dust.[1][4]

  • Absorb any remaining residue with an inert material like vermiculite or dry sand.[8][10] Do not use combustible materials like paper towels.[10]

  • Collect all cleanup materials and the spilled chemical in your designated hazardous waste container.[6][10]

  • Clean the spill area with soap and water.[4]

Large Spills

For large spills:

  • Evacuate the immediate area and restrict access.[8][10]

  • Eliminate all sources of ignition.[8][10]

  • Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. EMS. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Medical Laboratory Observer. (2019, April 2). Laboratory Waste Management: The New Regulations. MLO. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Fisher Scientific. (2024, February 25). 2-Nitrobenzoic acid Safety Data Sheet. Fisher Scientific. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Nitropropane. NJ.gov. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

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